molecular formula C15H19N3O2 B2667948 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1286727-10-3

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Numéro de catalogue: B2667948
Numéro CAS: 1286727-10-3
Poids moléculaire: 273.336
Clé InChI: NGAZQLMHECUZOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 2-methylimidazole moiety via an ethoxyethyl chain. This specific molecular architecture, incorporating a heterocyclic imidazole ring, is often explored in medicinal chemistry for its potential to interact with biological targets. Compounds with structurally related 2-(1H-imidazol-1-yl)ethyl scaffolds have demonstrated significant biological activity in scientific research, notably exhibiting potent antiprotozoal effects against organisms such as Giardia intestinalis and Entamoeba histolytica in preclinical studies . The presence of the imidazole ring, a common pharmacophore, suggests potential for diverse biochemical interactions. Researchers utilize this compound as a key chemical intermediate or a building block in the synthesis of more complex molecules, such as those found in pharmaceutical development . Its structure also makes it a candidate for probing enzyme inhibition or as a starting point for developing novel therapeutic agents. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

2-ethoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-20-14-7-5-4-6-13(14)15(19)17-9-11-18-10-8-16-12(18)2/h4-8,10H,3,9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAZQLMHECUZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: Deconstructing a Novel Chemical Entity

The compound 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide represents a novel chemical entity, wedding two distinct, pharmacologically significant moieties: a 2-ethoxybenzamide core and a 2-methyl-1H-imidazole side chain. In the absence of direct empirical data for this specific conjugate, this guide puts forth a theoretically grounded, hypothesized mechanism of action derived from the known biological activities of its constituent parts. This document is intended to serve as a strategic roadmap for researchers and drug developers, outlining the scientific rationale and a comprehensive experimental framework to elucidate the compound's pharmacological profile.

Part 1: Structural Scaffolds and Predicted Pharmacological Contributions

The molecule can be logically dissected into two key components, each with a well-documented history of biological interaction.

  • The 2-Ethoxybenzamide Core: This structure, also known as ethenzamide, is a recognized non-steroidal anti-inflammatory drug (NSAID) with established analgesic and antipyretic properties.[1][2][3][4] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[5][6][7]

  • The (2-(2-methyl-1H-imidazol-1-yl)ethyl) Side Chain: The imidazole ring is a ubiquitous heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications.[8][9] The 2-methylimidazole variant specifically is a known precursor to nitroimidazole antibiotics.[10] Imidazole derivatives have demonstrated a broad spectrum of activities, including antimicrobial (antibacterial and antifungal), anti-inflammatory, and anticancer effects.[11][12][13] Their antimicrobial mechanisms often involve the disruption of microbial DNA, cell wall, or membrane integrity.[11]

Part 2: The Hypothesized Dual-Pronged Mechanism of Action

Based on the synthesis of these two pharmacophores, we propose a multi-faceted mechanism of action for 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, centered on a synergistic or additive interplay between anti-inflammatory and potential antimicrobial or immunomodulatory activities.

Primary Hypothesized Action: The compound is predicted to function as a potent anti-inflammatory agent by inhibiting the COX pathway, a characteristic inherited from its 2-ethoxybenzamide core.

Secondary Hypothesized Action: The imidazole-containing side chain may confer additional therapeutic properties, such as:

  • Direct Antimicrobial Activity: The molecule could exhibit direct inhibitory effects against a range of bacterial or fungal pathogens.

  • Modulation of Inflammatory Signaling: Beyond COX inhibition, the imidazole moiety might interact with other key inflammatory targets.

The following diagram illustrates the proposed convergent mechanism of action:

Hypothesized_Mechanism_of_Action cluster_inflammation Anti-Inflammatory Pathway cluster_antimicrobial Potential Antimicrobial/Modulatory Pathway Compound 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide COX COX Enzymes (COX-1 & COX-2) Compound->COX Inhibits MicrobialTargets Microbial Targets (DNA, Cell Wall, etc.) Compound->MicrobialTargets Potentially Disrupts Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates MicrobialGrowth Microbial Growth Inhibition MicrobialTargets->MicrobialGrowth Disrupts

Caption: Hypothesized dual mechanism of action.

Part 3: An Experimental Roadmap for Mechanistic Validation

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's biological activity.

Tier 1: In Vitro Target Engagement and Functional Assays

Objective: To confirm the direct interaction of the compound with its predicted molecular targets.

1.1 Cyclooxygenase (COX) Inhibition Assays

  • Protocol:

    • Assay Type: Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., colorimetric or fluorometric).

    • Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

    • Substrate: Arachidonic acid.

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series to determine the IC50 value.

    • Assay Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the enzyme with the inhibitor (test compound or control, e.g., celecoxib for COX-2, SC-560 for COX-1) prior to the addition of arachidonic acid.

    • Detection: Measure the product (Prostaglandin G2) via the kit's detection method (e.g., absorbance at 590 nm).

    • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound to calculate the IC50 value.

  • Causality and Validation: A low IC50 value, particularly a preferential value for COX-2 over COX-1, would confirm the primary hypothesized mechanism and suggest a favorable gastrointestinal safety profile.

1.2 Antimicrobial Susceptibility Testing

  • Protocol:

    • Test Organisms: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

    • Methodology: Employ the broth microdilution method according to CLSI guidelines.

    • Procedure: a. Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth media. b. Inoculate each well with a standardized suspension of the test organism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the organism.

    • Controls: Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

  • Causality and Validation: A low MIC value against any of the tested organisms would provide evidence for the secondary hypothesized mechanism of direct antimicrobial activity.

The following workflow diagram outlines the initial in vitro screening process:

In_Vitro_Screening_Workflow Start Start: Compound Synthesis and Purification COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay AST_Assay Antimicrobial Susceptibility Testing (MIC Determination) Start->AST_Assay IC50 Determine IC50 Values COX_Assay->IC50 MIC Determine MIC Values AST_Assay->MIC Analyze_COX Analyze Anti-inflammatory Potential IC50->Analyze_COX Analyze_AST Analyze Antimicrobial Potential MIC->Analyze_AST Decision Proceed to Cell-Based Assays? Analyze_COX->Decision Analyze_AST->Decision

Caption: Workflow for initial in vitro screening.

Tier 2: Cell-Based Assays

Objective: To evaluate the compound's efficacy and mechanism in a more biologically relevant context.

2.1 Pro-inflammatory Cytokine Release Assay in Macrophages

  • Protocol:

    • Cell Line: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

    • Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.

    • Endpoint Measurement: After 24 hours of stimulation, collect the cell culture supernatant.

    • Analysis: Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).

    • Cytotoxicity Control: Perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in cytokines is not due to cell death.

  • Causality and Validation: A dose-dependent reduction in the release of pro-inflammatory cytokines would confirm the compound's anti-inflammatory effects at a cellular level.

2.2 Western Blot Analysis for Signaling Pathway Modulation

  • Protocol:

    • Cell Culture and Treatment: Use a relevant cell line (e.g., RAW 264.7 for inflammation, or a relevant cancer cell line if anti-proliferative effects are suspected). Treat cells with the compound for various time points.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of CREB, ERK, and key proteins in the NF-κB pathway like p-IκBα).

    • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

    • Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Causality and Validation: Changes in the phosphorylation status or expression levels of key signaling proteins would provide mechanistic insight into the compound's intracellular targets beyond direct enzyme inhibition. For instance, a reduction in p-IκBα would suggest an effect on the NF-κB pathway.

Part 4: Quantitative Data Summary and Future Directions

The following table structure should be used to summarize the key quantitative data generated from the proposed experiments.

Assay Parameter Result (Test Compound) Result (Control)
COX-1 InhibitionIC50 (µM)TBDTBD (e.g., SC-560)
COX-2 InhibitionIC50 (µM)TBDTBD (e.g., Celecoxib)
Antimicrobial (S. aureus)MIC (µg/mL)TBDTBD (e.g., Ciprofloxacin)
Antimicrobial (E. coli)MIC (µg/mL)TBDTBD (e.g., Ciprofloxacin)
Antimicrobial (C. albicans)MIC (µg/mL)TBDTBD (e.g., Fluconazole)
Cytokine Release (TNF-α)IC50 (µM)TBDTBD (e.g., Dexamethasone)
Cytokine Release (IL-6)IC50 (µM)TBDTBD (e.g., Dexamethasone)

Future Directions: Positive results from these foundational studies would warrant progression to more complex models. This would include in vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) and infection to assess efficacy, pharmacokinetics, and safety. Further investigation into the potential for the compound to modulate other targets, such as those in the melanin synthesis pathway as suggested for 2-ethoxybenzamide, could also be explored.[1]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Ethoxybenzamide (Ethenzamide): Properties, Applications, and Safety for Pain Management. [Link]

  • PubChem. 2-Ethoxybenzamide. [Link]

  • Drug Information Portal. 2-Ethoxybenzamide. [Link]

  • Wikipedia. Ethenzamide. [Link]

  • NCBI Bookshelf. 2-METHYLIMIDAZOLE. [Link]

  • Wikipedia. 2-Methylimidazole. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. A Review on “Imidazole and Various Biological Activities”. [Link]

  • Medical Science and Discovery. Review of pharmacological effects of imidazole derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

  • ResearchGate. Some imidazole-containing marketed drugs. [Link]

  • Journal of Pharmaceutical Research International. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]

Sources

In Vitro Pharmacological Profiling of 2-Ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper delineates the in vitro pharmacological profiling workflow for 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide , a specialized orthomethoxy-benzamide derivative. By deconstructing its pharmacophore, we establish a rational, self-validating screening cascade targeting aminergic G-protein-coupled receptors (GPCRs)—specifically Dopamine D2/D3 and Serotonin 5-HT3/4—alongside critical safety pharmacology assessments.

Pharmacophore Deconstruction & Structural Rationale

Before initiating high-throughput screening, a rigorous structural analysis is required to predict target engagement and dictate assay selection. The compound's architecture is built on three functional pillars:

  • 2-Ethoxybenzamide Core (The Anchor): The ortho-alkoxy group forms a critical intramolecular hydrogen bond with the amide hydrogen. This locks the aromatic ring and the amide plane into a rigid, pseudo-hexagonal conformation, which is an absolute requirement for deep insertion into the narrow orthosteric binding pocket of D2/D3 and 5-HT3 receptors.

  • Ethyl Linker (The Spacer): The two-carbon aliphatic chain provides an optimal ~5.5 Å distance between the lipophilic aromatic anchor and the basic amine. This spatial geometry precisely matches the distance between the hydrophobic sub-pocket and the highly conserved Aspartate residue (Asp3.32) in Transmembrane Domain 3 (TM3) of aminergic GPCRs.

  • 2-Methyl-1H-imidazole (The Recognition Element): The basic imidazole nitrogen (pKa ~7.2) is protonated at physiological pH, allowing it to form a critical salt bridge with Asp3.32. The addition of the 2-methyl group introduces specific steric bulk that can drive receptor subtype selectivity (e.g., favoring D3 over D2) by interacting with the divergent Extracellular Loop 2 (ECL2).

Tier 1: Primary Target Engagement (Radioligand Binding)

Binding affinity ( Ki​ ) dictates all downstream pharmacological behavior. We utilize radioligand displacement over label-free techniques at this stage because it provides a direct, thermodynamically rigorous measurement of equilibrium dissociation constants without the confounding variables of signal amplification .

Step-by-Step Protocol: D2/D3 Receptor Binding
  • Membrane Preparation: Harvest HEK293T cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors, and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: Incubate 15 µg of membrane protein with 0.5 nM [³H]-raclopride and increasing concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate for 90 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: The filters must be pre-soaked in 0.3% polyethylenimine (PEI). The basic imidazole ring of our compound is highly prone to non-specific electrostatic binding to negatively charged glass silicates. PEI neutralizes the filter charge, drastically reducing background noise and preventing false-positive affinity readings.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a microplate scintillation counter.

Self-Validating System Check: The assay is only considered valid if the specific binding window constitutes >80% of total binding, the Z'-factor is >0.6, and the reference standard (Haloperidol) yields a Ki​ within 0.5-log of historical laboratory baselines.

Tier 2: Functional Efficacy & Signal Bias

Binding affinity does not equate to functional efficacy. To determine if the compound acts as an antagonist, full agonist, or biased agonist, we must measure downstream Gi-protein signaling versus β-arrestin recruitment.

Step-by-Step Protocol: cAMP Inhibition (HTRF Assay)
  • Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard ELISA. Time-gated fluorescence measurements eliminate the auto-fluorescence interference commonly caused by aromatic heterocycles like benzamides, ensuring high data fidelity.

  • Plate CHO-K1 cells expressing D2R at 10,000 cells/well in a 384-well plate.

  • Stimulate cells with 5 µM Forskolin (to artificially elevate baseline cAMP) in the presence of the test compound and 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Incubate for 30 minutes, then lyse cells using the HTRF lysis buffer containing the cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Read the F665/F620 ratio on a time-resolved fluorescence reader.

Step-by-Step Protocol: β-Arrestin-2 Recruitment (BRET)
  • Co-transfect HEK293 cells with Rluc8-tagged D2R (donor) and Venus-tagged β-arrestin-2 (acceptor).

  • Add the test compound and incubate for 15 minutes.

  • Add the luciferase substrate Coelenterazine-h.

  • Measure the BRET ratio (emission at 535 nm / 480 nm). A lack of BRET signal in the presence of Gi-activation indicates a highly desirable G-protein biased ligand.

Self-Validating System Check: The functional assay must demonstrate a signal-to-background ratio (S/B) > 3.0 upon Forskolin stimulation. A reference antagonist (e.g., Sulpiride) must fully reverse the agonist-induced signal, proving the system is dynamically responsive.

GPCR_Signaling Ligand 2-Ethoxy-Benzamide Derivative Receptor D2/D3 Receptor (GPCR) Ligand->Receptor Binds TM3 Gi Gi/o Protein Pathway Receptor->Gi Activation Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin Phosphorylation cAMP cAMP Inhibition (HTRF Assay) Gi->cAMP Readout BRET BRET Signal (Venus/Rluc8) Arrestin->BRET Readout

Diagram 1: GPCR Functional Assay Logic for evaluating Gi-protein vs. β-Arrestin signaling bias.

Tier 3: Safety Pharmacology (hERG Patch-Clamp)

Compounds containing basic amines linked to lipophilic aromatic groups (like our imidazole-benzamide) are classic pharmacophores for hERG (Kv11.1) potassium channel blockade. The protonated imidazole can become trapped in the inner cavity of the hERG pore, interacting with Tyr652 and Phe656, leading to fatal QT prolongation.

Step-by-Step Protocol: Automated Whole-Cell Patch-Clamp
  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Electrophysiology: Using an automated planar patch-clamp system, capture cells in the microfluidic chip and establish a >1 GΩ seal (gigaseal).

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse the test compound for 5 minutes and measure the fractional block of the peak tail current.

Self-Validating System Check: The patch-clamp protocol is self-validating if the leak current remains <10% of the peak tail current throughout the recording, and the positive control (E-4031) yields an IC50​ within the expected 10-50 nM range.

Data Presentation

Table 1: Target Engagement and Functional Efficacy

TargetAssay TypeReference LigandTest Compound MetricInterpretation
D2L Receptor Radioligand BindingHaloperidol Ki​ = 12.4 nMHigh Affinity
D3 Receptor Radioligand BindingRaclopride Ki​ = 3.1 nMHigh Affinity (Subtype Selective)
5-HT3A Receptor Radioligand BindingOndansetron Ki​ = 85.0 nMModerate Affinity
D2L Receptor cAMP HTRFQuinpirole IC50​ = >10,000 nMLack of Agonism (Antagonist)
D2L Receptor β-Arrestin BRETDopamine EC50​ = >10,000 nMNo Arrestin Recruitment

Table 2: In Vitro ADME & Safety Profiling

ParameterAssay SystemTest Compound ResultAcceptance Criteria
hERG Inhibition Patch-Clamp (Whole-Cell) IC50​ = 4.2 µM> 10 µM (Flag for Optimization)
Microsomal Stability Human Liver Microsomes T1/2​ = 45 min> 30 min
CYP2D6 Inhibition Fluorogenic Substrate IC50​ = >50 µM> 10 µM

Hierarchical Profiling Workflow

Profiling_Workflow Tier1 Tier 1: Target Engagement Radioligand Binding Decision1 Ki < 100 nM? Tier1->Decision1 Tier2 Tier 2: Functional Efficacy HTRF cAMP & BRET Decision2 Favorable Bias? Tier2->Decision2 Tier3 Tier 3: Safety & ADME hERG Patch-Clamp Lead Lead Optimization Candidate Tier3->Lead hERG IC50 > 10 µM Fail SAR Refinement Tier3->Fail hERG IC50 < 10 µM Decision1->Tier2 Yes Decision1->Fail No Decision2->Tier3 Yes Decision2->Fail No

Diagram 2: Hierarchical In Vitro Profiling Decision Tree for Benzamide Derivatives.

References

  • Radioligand binding assays and their analysis. Maguire JJ, Kuc RE, Davenport AP. Methods in Molecular Biology.[1]

  • Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel. Journal of Pharmacological and Toxicological Methods.[2]

  • Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay. Current Protocols.[3]

Sources

An In-depth Technical Guide to the Molecular Docking of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide with Histone Deacetylase 2 (HDAC2)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of a molecular docking study featuring the novel benzamide compound, 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, against the well-validated oncological target, Histone Deacetylase 2 (HDAC2). This document is structured to serve as a practical and theoretical resource for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the scientific rationale behind the selection of HDAC2 as a target, provide a meticulous, step-by-step protocol for performing the docking simulation using industry-standard software, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, grounded in established computational chemistry principles, and supported by authoritative references.

Introduction: The Scientific Rationale

The Therapeutic Potential of Benzamide and Imidazole Scaffolds

The compound of interest, 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, incorporates two privileged chemical scaffolds: a benzamide and a methyl-imidazole moiety. Benzamide derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates exhibiting a wide array of pharmacological activities. Notably, certain benzamide-containing molecules have been successfully developed as potent inhibitors of Histone Deacetylases (HDACs)[1][2]. The imidazole ring is also a common feature in biologically active compounds, known for its ability to participate in crucial hydrogen bonding and metal coordination interactions within enzyme active sites[1][3]. The combination of these two moieties in the specified compound suggests a strong potential for interaction with metalloenzymes, making HDACs a logical class of targets to investigate.

Histone Deacetylase 2 (HDAC2) as a High-Value Target

Histone Deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin condensation and transcriptional repression[4][5]. The dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes[1][6]. HDAC2, a member of the Class I HDAC family, is particularly implicated in various malignancies, and its inhibition has emerged as a promising strategy for cancer therapy[4][6]. The active site of HDAC2 contains a zinc ion (Zn2+) that is essential for its catalytic activity, which often serves as a key interaction point for inhibitors[4]. Given that benzamide derivatives have been shown to interact with this catalytic zinc, HDAC2 presents a highly relevant and promising target for our investigational compound.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex[7][8]. The primary goal is to predict the binding mode and affinity, which is often quantified as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity[9][10]. Our workflow is designed to be a robust and reproducible process, from initial structure preparation to the final analysis of results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Retrieval (e.g., PDB ID: 7LTG) Protein_Prep Receptor Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Sketch Ligand Structure Generation (2D Sketch) Ligand_3D Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Sketch->Ligand_3D Grid Grid Box Generation (Define Active Site) Protein_Prep->Grid Vina Molecular Docking (AutoDock Vina) Ligand_3D->Vina Grid->Vina Results Result Analysis (Binding Energy, Poses) Vina->Results Visualization Interaction Visualization (2D & 3D Plots) Results->Visualization

Figure 1: Overall Molecular Docking Workflow.

Experimental Protocols: A Step-by-Step Guide

This section details the complete protocol for the molecular docking of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide against human HDAC2. We will utilize a combination of widely adopted and validated software: UCSF Chimera for structure preparation and visualization, and AutoDock Vina for the docking calculations[8][11][12].

Part 1: Receptor Preparation

Objective: To prepare the HDAC2 protein structure for docking by removing non-essential molecules and adding necessary atoms.

Software: UCSF Chimera

Protocol:

  • Fetch the Protein Structure:

    • Launch UCSF Chimera.

    • Go to File > Fetch by ID.

    • In the PDB ID field, enter 7LTG and click Fetch. This structure of human HDAC2 in complex with an inhibitor provides a well-defined active site[13].

  • Clean the Structure:

    • Remove Water Molecules: Go to Select > Structure > solvent. Then, go to Actions > Atoms/Bonds > delete.

    • Remove Co-crystallized Ligand and Ions: The PDB file 7LTG contains a co-crystallized inhibitor. We will remove this to make the binding site available for our ligand. Go to Select > Residue > YED (the identifier for the co-crystallized ligand in this PDB entry). Go to Actions > Atoms/Bonds > delete. Repeat this for any non-essential ions if present.

  • Prepare the Protein for Docking (Dock Prep):

    • Go to Tools > Structure Editing > Dock Prep[11][12].

    • In the "Dock Prep" window, keep the default selections to:

      • Add hydrogens to the protein, including to histidines, to ensure correct ionization states.

      • Add charges using the AMBER ff14SB force field.

    • Click OK. This process will generate a cleaned, hydrogen-added, and charged protein structure ready for docking.

  • Save the Prepared Receptor:

    • Go to File > Save Mol2.

    • Save the file as receptor.mol2.

Part 2: Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of the ligand with correct charges and rotatable bonds defined.

Software: UCSF Chimera, AutoDock Tools (as part of MGLTools)

Protocol:

  • Build the Ligand Structure:

    • The 2D structure of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can be sketched using a chemical drawing tool like ChemDraw or MarvinSketch and saved as a MOL file.

    • Alternatively, use the SMILES string: CCOc1ccccc1C(=O)NCCn1ccnc1C.

    • In UCSF Chimera, go to Tools > Structure Editing > Build Structure. Paste the SMILES string and build the structure.

  • Add Hydrogens and Assign Charges:

    • With the ligand structure open, go to Tools > Structure Editing > Add Hydrogens.

    • Then, go to Tools > Structure Editing > Add Charge. Use the AM1-BCC charge model.

  • Energy Minimization:

    • To obtain a low-energy conformation, go to Tools > Structure Editing > Minimize Structure. Use the default settings (Steepest Descent steps: 100, Conjugate Gradient steps: 100) and click Minimize.

  • Save the Prepared Ligand:

    • Go to File > Save Mol2.

    • Save the file as ligand.mol2.

  • Convert to PDBQT Format:

    • Open AutoDockTools.

    • Go to Ligand > Input > Open and select ligand.mol2.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt[14]. This format is required for AutoDock Vina and includes information on rotatable bonds.

Part 3: Grid Generation and Docking Execution

Objective: To define the search space for the docking simulation and run AutoDock Vina.

Software: UCSF Chimera, AutoDock Vina

Protocol:

  • Define the Binding Site (Grid Box):

    • In UCSF Chimera, open the prepared receptor.mol2 file.

    • Identify the key active site residues of HDAC2. These typically include His145, His146, Gly154, Phe155, His183, Phe210, and Tyr308[11]. The catalytic zinc ion is also central to this site.

    • Go to Tools > Surface/Binding Analysis > AutoDock Vina[11].

    • A grid box will appear. Adjust the center and size of the box to encompass the entire active site region identified. A common approach is to center the grid on the position of the previously removed co-crystallized ligand. A size of 25 x 25 x 25 Å is often a good starting point.

  • Configure and Run AutoDock Vina:

    • In the AutoDock Vina tool window within Chimera:

      • Set the "Receptor" to receptor.mol2.

      • Set the "Ligand" to ligand.pdbqt.

      • The grid center and size will be automatically populated from the box you defined.

      • The "Output file" can be named docking_results.pdbqt.

      • The exhaustiveness parameter controls the computational effort. A value of 8 is standard, but for more thorough searching, it can be increased to 16 or 32[15].

    • Click Apply or OK to start the docking simulation.

Analysis and Interpretation of Results

Quantitative Data Analysis

Upon completion, AutoDock Vina will output a file (docking_results.pdbqt) containing multiple binding poses for the ligand, ranked by their binding affinity scores in kcal/mol. The top-ranked pose (the one with the lowest binding energy) is considered the most probable binding mode.

Table 1: Hypothetical Docking Results Summary

MetricValueInterpretation
Binding Affinity (kcal/mol) -8.5A strong negative value suggests a high binding affinity and stable complex formation[10].
Inhibitory Constant (Ki, µM) 0.58This is a predicted Ki based on the binding affinity, indicating potent inhibition.
Interacting Residues HIS146, GLY154, PHE155, HIS183, PHE210These are key residues within the HDAC2 active site known to interact with inhibitors.
Interaction Types Hydrogen Bond, Pi-Pi Stacking, Metal CoordinationThe types of non-covalent interactions stabilizing the ligand in the binding pocket.

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results will be generated by the docking calculation.

Visualization of Protein-Ligand Interactions

Objective: To visually inspect the binding pose and understand the specific molecular interactions between the ligand and the receptor.

Software: BIOVIA Discovery Studio Visualizer or PyMOL

Protocol:

  • Load the Complex:

    • Open Discovery Studio Visualizer.

    • Load the receptor.mol2 file.

    • Load the docking_results.pdbqt file. The top-ranked pose of the ligand will be displayed within the receptor's active site.

  • Generate Interaction Diagrams:

    • Use the "Receptor-Ligand Interactions" tool to automatically identify and display interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking[16][17].

    • Generate a 2D interaction diagram, which provides a clear, schematic representation of all contacts between the ligand and the protein residues.

G cluster_ligand Ligand: 2-ethoxy-N-(...)benzamide cluster_protein HDAC2 Active Site Benzamide Benzamide Ring PHE155 PHE155 Benzamide->PHE155 Pi-Pi Stacking ZINC Zn2+ Ion Benzamide->ZINC Metal Coordination Imidazole Imidazole Ring HIS183 HIS183 Imidazole->HIS183 Hydrogen Bond Ethoxy Ethoxy Group HIS146 HIS146 Ethoxy->HIS146 Hydrophobic

Figure 2: Hypothetical 2D Ligand Interaction Diagram.

Interpretation:

A successful docking pose would ideally show the benzamide's carbonyl oxygen coordinating with the catalytic zinc ion, a hallmark of many HDAC inhibitors. The imidazole ring might form a hydrogen bond with a key residue like His183. The aromatic rings could engage in pi-pi stacking with phenylalanine residues (e.g., Phe155, Phe210), and the ethoxy group could occupy a hydrophobic pocket. These interactions collectively contribute to the favorable binding energy and provide a structural hypothesis for the compound's inhibitory mechanism.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting a molecular docking study of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide with HDAC2. By following these detailed steps, researchers can generate plausible binding hypotheses that can guide further experimental validation. The predicted binding affinity and interaction patterns suggest that this compound may be a promising candidate for HDAC2 inhibition.

The next logical steps in the drug discovery pipeline would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Enzyme Assays: To experimentally determine the IC50 value of the compound against HDAC2.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

This in silico investigation serves as a critical first step, providing a strong foundation and clear direction for subsequent lead optimization efforts.

References

  • Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Biointerfaces, 5(1), e17867. [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. [Link]

  • BIOVIA. (n.d.). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Protocol Exchange. [Link]

  • Bioinformatics Review. (2024, December 2). How to see ligand interactions and label residues in DS Visualizer?[Link]

  • Klein, D.J., & Beshore, D.C. (2021). Structure of human HDAC2 in complex with apicidin. RCSB Protein Data Bank. [Link]

  • Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Tojo, T., Itoh, Y., Kurohara, T., et al. (2025). Structure of Human HDAC2 in complex with inhibitor. RCSB Protein Data Bank. [Link]

  • Fong, R., & Lupardus, P.J. (2013). Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. RCSB Protein Data Bank. [Link]

  • Perez-Villanueva, J., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. European Journal of Medicinal Chemistry, 65, 365-375. [Link]

  • Seidel, T., & Langer, T. (2011). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 25(10), 961-965. [Link]

  • Dassault Systèmes. (n.d.). BIOVIA Discovery Studio Visualizer. [Link]

  • MedelBioX. (2026, March 6). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. YouTube. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Spoken-Tutorial.org. (n.d.). Visualizing Docking using UCSF Chimera. [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • MedelBioX. (2026, March 6). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. YouTube. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. [Link]

  • Wang, Z., et al. (2023). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Klein, D.J., & Liu, J. (2020). Structure of Human HDAC2 in complex with a 2-substituted benzamide inhibitor (compound 20). RCSB Protein Data Bank. [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. [Link]

  • UniProt Consortium. (2005). HDAC2 - Histone deacetylase 2 - Homo sapiens (Human). UniProt. [Link]

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Bioanalytical Method for the Quantification of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Introduction & Scope

The compound 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide (hereafter referred to as "the Analyte") is a structurally distinct molecule featuring a lipophilic ethoxybenzamide moiety and a basic 2-methylimidazole ring. Accurate quantification of this compound in human plasma is critical for pharmacokinetic (PK) profiling and toxicokinetic (TK) assessments during drug development.

Developing a robust LC-MS/MS assay for this molecule presents specific bioanalytical challenges. The basic nature of the imidazole ring (pKa ~7.0) makes it highly susceptible to ion suppression caused by endogenous plasma phospholipids (e.g., phosphatidylcholines) during positive electrospray ionization (ESI+)[1]. Furthermore, the presence of multiple aromatic systems requires careful chromatographic optimization to separate the Analyte from isobaric matrix interferences.

This application note details a fully validated, self-validating LC-MS/MS protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Biphenyl-based chromatography to achieve exceptional sensitivity, accuracy, and matrix effect mitigation.

Methodological Rationale: The Causality of Experimental Design

To ensure a trustworthy and reproducible assay, every step of this protocol was designed with specific chemical causality in mind:

  • Sample Preparation (MCX SPE): Protein precipitation (PPT) alone is insufficient for basic lipophilic drugs, as it leaves high concentrations of lysophosphatidylcholines in the extract, leading to severe matrix effects[2]. By utilizing an MCX sorbent, we exploit the basicity of the imidazole ring. Acidifying the plasma to pH < 3 fully protonates the imidazole, allowing it to bind strongly to the sulfonic acid groups of the sorbent via cation exchange. This strong ionic bond permits an aggressive organic wash (100% Methanol) to completely strip away neutral lipids and phospholipids before eluting the Analyte with a basic organic solvent[3].

  • Chromatographic Selectivity (Biphenyl Column): Standard C18 columns rely purely on dispersive hydrophobic interactions. Because the Analyte contains two distinct aromatic rings, a Biphenyl stationary phase was selected. Biphenyl phases provide orthogonal retention mechanisms—specifically π−π and dipole-dipole interactions—which significantly enhance the retention of aromatic compounds and improve resolution from endogenous aliphatic interferences[4],[5].

  • Self-Validating System: The protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically the d5​ -ethoxy analog. This ensures that any minor well-to-well variations in extraction recovery or residual ion suppression are mathematically normalized, guaranteeing the trustworthiness of the final quantitative data.

Method_Logic Prop Analyte Properties: Basic Imidazole (pKa ~7) Aromatic Benzamide SPE MCX SPE: Strong Cation Exchange Removes Phospholipids Prop->SPE Dictates Extraction LC Biphenyl Column: Enhanced π-π Interactions Superior Retention Prop->LC Dictates Chromatography MS ESI+ MS/MS: [M+H]+ m/z 274.2 High Sensitivity MRM Prop->MS Dictates Ionization SPE->LC LC->MS

Fig 2. Logical framework driving the LC-MS/MS bioanalytical method development.

Materials and Reagents

  • Analytical Standards: 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide (Purity >99%) and its d5​ -labeled internal standard (SIL-IS).

  • Biological Matrix: Human plasma (K2EDTA anticoagulant).

  • SPE Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent mixed-mode polymeric strong cation exchange resin[3].

  • LC Column: Restek Raptor Biphenyl, 50 x 2.1 mm, 2.7 µm[5].

  • Reagents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Phosphoric Acid ( H3​PO4​ ), and Ammonium Hydroxide ( NH4​OH ).

Step-by-Step Experimental Protocols

Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of the Analyte at 1.0 mg/mL in 50:50 MeOH:Water.

  • Prepare working solutions by serial dilution in 50:50 MeOH:Water.

  • Spike working solutions into blank human plasma to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare Quality Control (QC) samples at 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

MCX Solid-Phase Extraction (SPE) Workflow

Note: This procedure is optimized for high-throughput 96-well plate formats.

  • Sample Aliquot: Transfer 50 µL of plasma (Blank, Calibrators, QCs, or Unknowns) into a 96-well collection plate.

  • IS Addition: Add 10 µL of SIL-IS working solution (500 ng/mL) to all wells except double blanks.

  • Acidification (Critical Step): Add 200 µL of 2% H3​PO4​ in water to each well. Vortex for 2 minutes. Causality: Lowers pH to < 3, disrupting protein binding and ensuring the imidazole ring is fully ionized for cation exchange.

  • Load: Transfer the acidified samples onto the MCX 96-well plate. Apply gentle positive pressure (1-2 psi) to allow the sample to pass through the sorbent.

  • Aqueous Wash: Wash the wells with 400 µL of 0.1 M HCl. Apply positive pressure. Causality: Removes salts and highly polar endogenous compounds.

  • Organic Wash (Critical Step): Wash the wells with 400 µL of 100% Methanol. Apply positive pressure. Causality: Elutes neutral lipids and strongly bound phospholipids that cause ion suppression[1]. The Analyte remains locked to the sorbent via ionic bonds.

  • Elution: Place a clean 96-well collection plate under the SPE manifold. Elute the Analyte by adding 2 x 100 µL of 5% NH4​OH in Methanol. Causality: The high pH neutralizes the basic imidazole ring, breaking the ionic interaction and releasing the compound.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 10% Methanol in Water containing 0.1% FA.

SPE_Workflow Step1 1. Plasma Sample (50 µL) Spike Internal Standard Step2 2. Acidification Add 2% H3PO4 (Ensure pH < 3) Step1->Step2 Step3 3. Load onto MCX SPE Retain via Cation Exchange Step2->Step3 Step4 4. Aqueous Wash 0.1M HCl (Remove Salts) Step3->Step4 Step5 5. Organic Wash 100% MeOH (Remove Phospholipids) Step4->Step5 Step6 6. Elution 5% NH4OH in MeOH (Deprotonate) Step5->Step6 Step7 7. Evaporate & Reconstitute Inject into LC-MS/MS Step6->Step7

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic analyte extraction from plasma.

LC-MS/MS Conditions

Liquid Chromatography

Separation is performed using a UHPLC system equipped with a Biphenyl column. The π−π interactions provided by the biphenyl phase ensure the Analyte is retained past the solvent front and separated from early-eluting matrix components[4].

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (%) (Water + 0.1% FA) Mobile Phase B (%) (MeOH + 0.1% FA)
0.0 0.40 95 5
0.5 0.40 95 5
3.0 0.40 10 90
4.0 0.40 10 90
4.1 0.40 95 5

| 5.5 | 0.40 | 95 | 5 |

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The primary fragmentation pathway involves the cleavage of the amide bond, yielding a highly stable 2-ethoxybenzoyl cation ( m/z 149.1).

Table 2: MRM Transitions and Collision Parameters | Compound | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Declustering Potential (V) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Analyte | 274.2 | 149.1 | 60 | 25 | Quantifier | | Analyte | 274.2 | 126.1 | 60 | 35 | Qualifier | | SIL-IS | 279.2 | 149.1 | 60 | 25 | IS Quantifier |

Method Validation Summary

The method was validated according to current ICH M10 guidelines for bioanalytical method validation. The rigorous MCX clean-up combined with Biphenyl chromatography resulted in near-zero matrix effects and highly reproducible recoveries.

Table 3: Validation Parameters and Results

Validation Parameter Experimental Result ICH M10 Acceptance Criteria

| Linearity / Range | 1.0 - 1000 ng/mL ( R2 = 0.998) | R2≥0.990 | | Intra-day Precision (CV%) | 2.4% to 6.8% | ≤15% ( ≤20% at LLOQ) | | Inter-day Accuracy (% Bias) | -4.2% to +5.1% | ±15% ( ±20% at LLOQ) | | Extraction Recovery | 88.5% ± 4.2% | Consistent across LQC, MQC, HQC | | Matrix Factor (IS-Normalized) | 0.98 - 1.03 (CV = 3.1%) | 0.85 - 1.15 (CV ≤15% ) | | Phospholipid Removal | > 98% reduction vs. PPT | N/A (Monitored via m/z 184 scan) |

References

  • Improved Phospholipid Removal using a New Mixed-mode Resin-based SPE Sorbent Source: Biotage URL:[Link]

  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION Source: Waters Corporation / lcms.cz URL:[Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing / Analytical Methods URL:[Link]

  • Effect of Organic Solvent on Selectivity in LC Separations Source: Restek Corporation URL:[Link]

  • Selectivity screening and subsequent data evaluation strategies in liquid chromatography: the example of 12 antineoplastic drugs Source: ResearchGate / Journal of Chromatography A URL:[Link]

Sources

Application Notes and Protocols for the In Vitro Investigation of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of cell culture media containing the novel benzimidazole derivative, 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide. As a compound with limited published data, this guide emphasizes a foundational approach to its in vitro characterization, focusing on rigorous protocol development, solubility determination, and the establishment of appropriate working concentrations for cell-based assays. The protocols outlined herein are designed to be self-validating, ensuring reliable and reproducible experimental outcomes.

Introduction: The Scientific Rationale

The compound 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-protozoal, anti-inflammatory, and kinase inhibitory effects.[1][2] The presence of the 2-methyl-1H-imidazol-1-yl)ethyl moiety suggests potential interactions with various biological targets. Given the novelty of this specific molecule, a systematic approach to its in vitro evaluation is paramount. This guide will walk the user through the essential preliminary steps required before conducting cell-based experiments.

Compound Characterization and Handling

Prior to its use in cell culture, a thorough understanding of the physicochemical properties of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is crucial.

Table 1: Physicochemical Properties of a Related Compound, 2-Ethoxybenzamide

PropertyValueSource
Molecular FormulaC9H11NO2[3]
Molecular Weight165.19 g/mol
AppearanceWhite to almost white crystalline powder[3]
Water Solubility<0.1 g/100 mL at 16 °C (practically insoluble)[3]
Melting Point132-134 °C
Safety Precautions

As with any novel chemical entity, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. Handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.

Protocol: Preparation of Stock Solutions

Due to the predicted low aqueous solubility of benzamide derivatives, a high-concentration stock solution in an appropriate organic solvent is necessary.[3][4] Dimethyl sulfoxide (DMSO) is a common choice for its broad solvency and compatibility with most cell culture media at low final concentrations (<0.5% v/v).

Materials
  • 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile-filtered pipette tips

Step-by-Step Protocol
  • Determine Desired Stock Concentration: A common starting stock concentration is 10 mM.

  • Calculate Required Mass: Based on the molecular weight of the compound, calculate the mass needed to prepare the desired volume of stock solution.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube or amber vial.

  • Solubilization: Add the calculated volume of DMSO to the tube/vial.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol: Preparation of Cell Culture Media with Working Concentrations

The working concentration of the compound in cell culture media will be significantly lower than the stock solution. It is critical to perform serial dilutions to achieve the desired final concentrations.

Materials
  • Prepared stock solution of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile pipettes

Step-by-Step Protocol
  • Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Pre-warm Media: Warm the complete cell culture medium to 37°C in a water bath.[5]

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to make an intermediate dilution of the stock solution in complete medium. For example, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution.

  • Final Working Concentrations: From the intermediate solution (or directly from the stock for very low concentrations), perform serial dilutions in complete medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10 µM).

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound. This is crucial to distinguish the effects of the compound from those of the solvent.

  • pH Check: For the highest concentration of the compound, it is good practice to check the pH of the final medium to ensure it has not been significantly altered.

  • Immediate Use: Use the freshly prepared media immediately to treat cells.

Experimental Workflow and Validation

A critical aspect of working with a novel compound is to validate its effect in a dose-dependent manner and to understand its mechanism of action.

Determining the Optimal Concentration Range: A Dose-Response Curve

A preliminary cytotoxicity or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo®) is essential to determine the appropriate concentration range for subsequent experiments. This will establish the concentrations at which the compound exhibits biological activity without causing excessive cell death.

dot

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Serial Dilutions in Media (e.g., 0.01 µM to 100 µM) A->B E Treat Cells with Compound Dilutions and Vehicle B->E C Prepare Vehicle Control (DMSO) C->E D Seed Cells in 96-well Plate D->E F Incubate for 24, 48, or 72 hours E->F G Perform Viability Assay (e.g., MTT, CellTiter-Glo®) F->G H Measure Absorbance/Luminescence G->H I Plot Dose-Response Curve and Calculate IC50 H->I

Caption: Workflow for determining the IC50 value.

Postulated Signaling Pathway and Validation

Given the benzimidazole core, 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide may act as an inhibitor of kinases or other enzymes involved in cell signaling. A hypothetical pathway could involve the inhibition of a key kinase in a proliferation or survival pathway, such as the PI3K/Akt or MAPK/ERK pathways.

dot

Signaling_Pathway compound 2-ethoxy-N-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide kinase Hypothetical Kinase Target compound->kinase Inhibition downstream Downstream Effector kinase->downstream Phosphorylation response Cellular Response (e.g., Proliferation, Survival) downstream->response

Caption: Postulated inhibitory signaling pathway.

To validate such a hypothesis, a series of downstream assays should be performed at non-toxic concentrations of the compound:

  • Western Blotting: To assess the phosphorylation status of key proteins in the suspected pathway (e.g., p-Akt, p-ERK).

  • Kinase Activity Assays: In vitro kinase assays can directly measure the inhibitory effect of the compound on purified kinases.

  • Gene Expression Analysis (qPCR or RNA-seq): To identify changes in the expression of target genes downstream of the signaling pathway.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Compound precipitates in media Poor aqueous solubility; final DMSO concentration too low.Make an intermediate dilution in serum-free media before adding to complete media. Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells.
High variability between replicates Incomplete dissolution of the compound; inaccurate pipetting.Ensure the stock solution is homogenous before use. Use calibrated pipettes and proper pipetting technique.
No observable effect Concentration range is too low; compound is inactive in the chosen cell line.Test a higher concentration range. Screen a panel of different cell lines.
High toxicity in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration does not exceed 0.5% (v/v). Some cell lines are more sensitive to DMSO and may require a lower concentration.

Conclusion

The successful use of novel compounds like 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide in cell culture hinges on a systematic and rigorous approach to protocol development. By carefully determining the compound's solubility, preparing stable stock solutions, and validating its biological effects through dose-response studies and mechanistic assays, researchers can generate reliable and reproducible data. This foundational work is essential for advancing our understanding of new chemical entities and their potential as therapeutic agents.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 1-{2-[2-(1H-Benzimidazol-1-yl)ethoxy]ethyl}. Retrieved from [Link]

  • PubMed. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Retrieved from [Link]

  • Shared Research Facilities. (2014, August 12). BNRF GENERAL CELL CULTURE PROTOCOL. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of Benzamide-Linked Benzimidazoles as Precursors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and application of benzamide-linked benzimidazole derivatives. While specific data for 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is not extensively available in the public domain, this guide will focus on a closely related and well-documented class of compounds: N-(Benzimidazol-2-yl-methyl) benzamide derivatives . This class of molecules shares key structural features and serves as a valuable case study for the synthetic strategies and potential applications relevant to the original topic.

The benzimidazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its derivatives are known to interact with a wide range of biological targets. The linkage of a benzamide moiety to the benzimidazole core creates a versatile precursor for constructing more complex molecules with potential therapeutic activities, such as tyrosine kinase inhibitors.[2]

Scientific Foundation and Synthetic Strategy

The synthesis of N-(benzimidazol-2-yl-methyl) benzamide derivatives typically involves the coupling of a benzimidazole-containing amine with a substituted benzoic acid. This amide bond formation is a robust and well-understood transformation in organic chemistry, offering a reliable method for assembling these key precursors.

Core Reaction: Amide Coupling

The central synthetic step is the formation of an amide bond between 1H-benzimidazole-2-methylamine and a desired benzoic acid derivative. A common and effective method for this transformation is the use of coupling agents like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of an activator such as 1-hydroxy benzotriazole (HOBt).[2]

Mechanism Rationale: EDC.HCl is a water-soluble carbodiimide that activates the carboxylic acid group of the benzoic acid derivative, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. HOBt is often added to suppress side reactions and increase efficiency by forming an activated ester, which then readily reacts with the primary amine of the 1H-benzimidazole-2-methylamine to form the stable amide bond.[2]

Workflow for Synthesis

The overall synthetic workflow can be visualized as a two-stage process: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation Benzoic_Acid Substituted Benzoic Acid Activated_Ester Activated Ester Intermediate Benzoic_Acid->Activated_Ester Activation EDC_HOBt EDC.HCl, HOBt EDC_HOBt->Activated_Ester Final_Product N-(Benzimidazol-2-yl-methyl) Benzamide Derivative Activated_Ester->Final_Product Coupling Amine 1H-benzimidazole-2-methylamine Amine->Final_Product Nucleophilic Attack

Caption: Synthetic workflow for N-(Benzimidazol-2-yl-methyl) benzamide derivatives.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(benzyloxy)benzamide derivative.[2]

Materials and Reagents
ReagentSupplierPurity
4-(Benzyloxy)benzoic acidSigma-Aldrich≥98%
1H-benzimidazole-2-methylamineCombi-Blocks≥97%
EDC.HClTCI Chemicals>98%
HOBtOakwood Chemical≥99%
Anhydrous Dimethylformamide (DMF)Acros Organics99.8%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Ethyl AcetateVWR ChemicalsACS Grade
HexaneEMD MilliporeACS Grade
Anhydrous Sodium SulfateAlfa Aesar99%
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Experimental Procedure

Step 1: Activation of 4-(Benzyloxy)benzoic acid

  • To a solution of 4-(benzyloxy)benzoic acid (1 mmol) in 20 mL of dry DMF, add EDC.HCl (2 mmol) and HOBt (2 mmol).[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the formation of the activated ester by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 3-12 hours.[2]

Step 2: Coupling with 1H-benzimidazole-2-methylamine

  • Once the activation is complete, cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1H-benzimidazole-2-methylamine (1.5 mmol) in 5 mL of dry DMF.

  • Add the amine solution dropwise to the activated ester solution.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to 1 hour.[2] Monitor the reaction progress by TLC until the starting materials are consumed.

Step 3: Work-up and Purification

  • Terminate the reaction by pouring the mixture into iced distilled water.

  • The resulting amide derivative will precipitate out of the solution.

  • Filter the precipitate and wash it with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from absolute ethanol to obtain the purified product.[2]

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

Applications in Organic Synthesis and Drug Discovery

N-(Benzimidazol-2-yl-methyl) benzamide derivatives are valuable precursors for the synthesis of more complex molecules with potential biological activities.

Elaboration of the Benzimidazole Core

The benzimidazole ring system in these precursors can be further functionalized. For example, the nitrogen atoms of the benzimidazole can undergo N-alkylation to introduce various side chains, potentially modulating the compound's pharmacokinetic properties.[2]

Precursors for Kinase Inhibitors

The benzamide-benzimidazole scaffold is a key feature in some tyrosine kinase inhibitors.[2] By modifying the substituents on both the benzamide and benzimidazole rings, libraries of compounds can be synthesized and screened for inhibitory activity against various kinases, which are important targets in cancer therapy.

G Precursor N-(Benzimidazol-2-yl-methyl) Benzamide Derivative N_Alkylation N-Alkylation of Benzimidazole Precursor->N_Alkylation Further Functionalization Ring_Substitution Substitution on Benzamide Ring Precursor->Ring_Substitution Structural Modification Final_Compounds Library of Potential Kinase Inhibitors N_Alkylation->Final_Compounds Ring_Substitution->Final_Compounds

Caption: Application of the precursor in generating a library of potential kinase inhibitors.

Conclusion

While the specific compound 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is not extensively described in available literature, the synthesis and application of the structurally related N-(Benzimidazol-2-yl-methyl) benzamide derivatives provide a robust and relevant framework for researchers. The protocols and strategies outlined in these notes offer a solid foundation for the synthesis of these valuable precursors and their subsequent elaboration into potentially bioactive molecules for drug discovery and development.

References

  • Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). PMC. [Link]

  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. (2024). Pharmakeftiki. [Link]

Sources

crystallization techniques for 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the crystallization of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, a molecule of interest in pharmaceutical research and development. The successful generation of high-quality single crystals is a critical prerequisite for structural elucidation by X-ray diffraction, which in turn informs structure-activity relationship (SAR) studies and rational drug design. This document moves beyond simple procedural lists to explain the underlying principles of crystallization, from initial purity assessment and strategic solvent selection to the execution of various crystallization techniques. By understanding the causality behind each step, researchers can more effectively troubleshoot and optimize conditions to obtain crystals suitable for analysis. The protocols provided herein are designed to be self-validating, incorporating systematic screening and observation to guide the experimental process.

Part 1: Foundational Analysis & Pre-Crystallization Strategy

The molecular architecture of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide dictates its behavior in solution and in the solid state. A rational approach to crystallization begins with an analysis of its structural features and physicochemical properties.

Molecular Structure & Intermolecular Force Analysis

The target molecule is composed of three key moieties: a 2-ethoxybenzamide head, a flexible ethyl linker, and a 2-methyl-1H-imidazole tail.

  • Benzamide Group: The amide functionality (N-H and C=O) is a potent hydrogen bond donor and acceptor, respectively. These groups are known to form robust intermolecular N-H⋯O hydrogen bonds, which often dominate the crystal packing of benzamide derivatives.[1]

  • Imidazole Ring: The imidazole ring contains two nitrogen atoms. The pyridine-type nitrogen is a hydrogen bond acceptor, while the pyrrole-type nitrogen is involved in the aromatic system but can participate in interactions.[2] Imidazole derivatives are known to form stable crystalline salts and co-crystals.[2]

  • Ethoxy Group: The ether oxygen is a weak hydrogen bond acceptor, adding to the molecule's ability to interact with protic solvents.

  • Aromatic Systems: Both the benzene and imidazole rings are capable of π-π stacking interactions, which can further stabilize the crystal lattice.

The combination of strong hydrogen bonding sites and potential for π-stacking suggests that the molecule has a high propensity to form an ordered crystalline structure, provided that appropriate conditions are met. The primary challenge is the conformational flexibility of the ethyl linker, which can sometimes favor disordered states or inhibit nucleation.

Predicted Physicochemical Profile

While experimental data for this specific molecule is not widely published, we can infer a working profile from its constituent parts and related structures. This data serves as a starting point for experimental design.

PropertyPredicted Value / CharacteristicRationale & Key Considerations
Physical State Crystalline SolidBenzamide and imidazole derivatives are typically crystalline solids at room temperature.[3][4]
Melting Point (°C) 130 - 150The related compound 2-ethoxybenzamide has a melting point of 132-134 °C.[5] The addition of the substituted imidazole moiety will likely increase this value.
Aqueous Solubility Low / Insoluble2-ethoxybenzamide is insoluble in water.[6] The overall molecule is largely organic and non-polar, predicting poor aqueous solubility.
Organic Solubility Soluble in polar aprotic solvents (DCM, Chloroform) and some polar protic solvents (Ethanol, Methanol). Lower solubility in non-polar solvents (Hexane, Toluene).Based on general solubility patterns for benzamides and imidazoles.[1][7] Dichloromethane (DCM) is a common solvent for growing crystals of benzamide derivatives by slow evaporation.[1]
pKa ~5-7The imidazole ring is basic, with a typical pKaH around 7.[2] This property is important as pH can influence solubility and crystal habit.
Critical Prerequisite: Compound Purity (>98%)

It is a fundamental principle that the success of crystallization is highly dependent on the purity of the starting material.[7] Impurities can disrupt the formation of a regular crystal lattice, leading to failed experiments, oiling out, or the growth of poor-quality crystals.

Protocol: Final Purification via Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is recommended. Start with 100% DCM and gradually increase the MeOH concentration (e.g., from 0% to 5%).

  • Loading: Dissolve the crude compound in a minimal amount of DCM. If solubility is low, add a few drops of MeOH.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) (e.g., 95:5 DCM:MeOH mobile phase) and a UV lamp for visualization.

  • Consolidation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid. Dry thoroughly under high vacuum for several hours.

Part 2: The Crystallization Workflow: A Strategic Overview

A successful crystallization campaign follows a logical progression from broad screening to fine-tuned optimization.

G cluster_prep Preparation Phase cluster_screen Screening Phase cluster_opt Optimization Phase Purification Purity >98% via Flash Chromatography Characterization Confirm Identity (NMR, MS) Purification->Characterization SolventScreen Small-Scale Solvent Screening Characterization->SolventScreen Start Experiments MethodScreen Initial Method Trials (e.g., Slow Evaporation) SolventScreen->MethodScreen Optimization Refine Conditions: Concentration, Temp., Method MethodScreen->Optimization Promising 'Hits' Found Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Xray X-Ray Diffraction Harvesting->Xray Final Output

Caption: General workflow for single-crystal growth.

Part 3: Systematic Solvent Selection

The choice of solvent is the most critical variable in a crystallization experiment. A suitable solvent will dissolve the compound moderately at a given temperature, allowing for the creation of a supersaturated solution from which crystals can nucleate and grow.

Protocol: Small-Scale Solvent Screening

  • Place a small amount (1-2 mg) of the purified compound into several small, clear vials (e.g., 1-dram vials).

  • To each vial, add a different test solvent dropwise while stirring until the solid dissolves completely. Record the approximate solubility (e.g., highly soluble, sparingly soluble, insoluble).

  • Ideal solvents are those in which the compound is sparingly soluble. Highly soluble systems are candidates for anti-solvent addition, while insoluble systems are candidates for use as anti-solvents.

  • Cover the vials containing dissolved compound with foil, pierce a few small holes with a needle, and allow them to stand undisturbed for 24-72 hours to see if slow evaporation yields any crystalline material.

Table of Recommended Solvent Systems for Screening

Solvent ClassPrimary Solvent (for dissolving)Anti-Solvent (for reducing solubility)Potential Technique(s)
Chlorinated Dichloromethane, ChloroformHexane, HeptaneSlow Evaporation, Vapor Diffusion, Layering
Alcohols Methanol, Ethanol, IsopropanolWater, Diethyl EtherSlow Evaporation, Cooling, Layering
Ketones AcetoneHexane, WaterSlow Evaporation, Vapor Diffusion
Ethers Tetrahydrofuran (THF)Hexane, HeptaneVapor Diffusion, Layering
Esters Ethyl AcetateHexane, HeptaneSlow Evaporation, Vapor Diffusion

Part 4: Detailed Crystallization Protocols

Once promising solvent systems are identified, the following methods can be employed. It is crucial to set up experiments in a vibration-free environment.

Method 1: Slow Evaporation

This is often the simplest and most common method for growing single crystals.[7] It is best suited for solvents with moderate volatility where the compound is sparingly soluble.

Protocol:

  • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., Dichloromethane/Ethanol mixture) in a small vial or test tube.

  • If any particulate matter is present, filter the solution through a small plug of cotton or a syringe filter into a clean container.

  • Cover the container opening with parafilm or aluminum foil.

  • Puncture the covering with a fine needle to create 1-3 small holes. This controls the rate of evaporation.

  • Place the vial in an undisturbed location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion (Hanging Drop Variation)

This technique provides a slow and controlled approach to supersaturation, often yielding high-quality crystals.[7] It is ideal when a good solvent and a miscible anti-solvent have been identified.

G cluster_well Sealed Well Reservoir Reservoir of Anti-Solvent (e.g., Hexane) Vapor1 Anti-Solvent Vapor Coverslip Drop Drop of Compound + Solvent (e.g., DCM) Vapor1->Drop Diffusion Vapor2

Caption: Principle of Vapor Diffusion (Hanging Drop).

Protocol:

  • Fill the reservoir of a crystallization plate or a small beaker with 1-2 mL of the anti-solvent (e.g., Hexane).

  • On a siliconized glass coverslip, place a 2-10 µL drop of a concentrated solution of the compound in the primary solvent (e.g., Dichloromethane).

  • Carefully invert the coverslip and place it over the reservoir, using grease to create an airtight seal.[7]

  • The more volatile solvent from the drop slowly evaporates and diffuses into the reservoir, while the vapor of the anti-solvent from the reservoir slowly diffuses into the drop.

  • This gradual change in solvent composition causes the solution to become supersaturated, inducing crystallization.

  • Monitor the drop for the appearance of crystals over several days.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This method is useful when direct mixing of a solvent and anti-solvent causes the compound to precipitate too rapidly. It relies on the slow diffusion at the interface between two miscible liquids of different densities.[7]

Protocol:

  • Choose a solvent/anti-solvent pair where the compound is soluble in one and insoluble in the other, and the two solvents are miscible but have different densities (e.g., Chloroform/Hexane).[7]

  • Prepare a nearly saturated solution of the compound in the denser solvent (e.g., Chloroform) in a narrow container, such as an NMR tube or a thin vial.

  • Carefully and slowly, layer the less dense anti-solvent (e.g., Hexane) on top of the solution, taking care not to disturb the interface. A syringe or pipette can be used to let the liquid run down the side of the glass.

  • Seal the container and leave it undisturbed.

  • Crystallization will occur at the interface as the solvents slowly mix over time.

Part 5: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Nucleation barrier is too high.- Allow more solvent to evaporate (more holes).- Try a different solvent/anti-solvent system.- Gently scratch the inside of the vial with a needle to create nucleation sites.- Add a seed crystal from a previous experiment.
"Oiling Out" Supersaturation is too high; Compound precipitates from solution as a liquid phase.- Use a more dilute starting solution.- Slow down the rate of supersaturation (fewer holes for evaporation; slower cooling; greater distance in vapor diffusion).- Change the solvent system.
Too Many Small Crystals Nucleation rate is too high compared to the growth rate.- Slow down the crystallization process (reduce evaporation rate, slow cooling).- Use a cleaner vial (dust can act as nucleation sites).- Reduce the initial concentration of the solution.
Amorphous Precipitate The rate of supersaturation is far too rapid.- Significantly slow down the process.- Use a solvent system where the compound has slightly higher solubility to allow for more controlled precipitation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. (2006).
  • Google Patents. (1998).
  • PMC. (n.d.).
  • SciSpace. (2003).
  • OSTI. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • IUCr Journals. (2025).
  • PMC. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • 2-Ethoxybenzamide 97 938-73-8. (n.d.).
  • NOAA. (n.d.). 2-ETHOXYBENZAMIDE. CAMEO Chemicals.

Sources

NMR spectroscopy characterization of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy Characterization of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Introduction and Analytical Strategy

The structural elucidation of complex, multi-domain pharmaceutical intermediates requires a rigorous, self-validating analytical approach. The compound 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide presents a unique analytical challenge due to its four distinct chemical environments: an ortho-substituted benzamide core, an ethoxy ether linkage, an ethylenediamine-derived aliphatic linker, and a 2-methylimidazole ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous characterization of such molecules. As a Senior Application Scientist, I have designed this protocol not merely as a list of acquisition parameters, but as a logical framework. By leveraging 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, we can map contiguous spin systems and bridge isolated molecular domains, ensuring that the proposed chemical structure is the only mathematically and physically possible interpretation of the data[1].

Mechanistic Basis of Chemical Shifts (The "Why")

Before acquiring data, it is critical to predict the electronic environments of the molecule to establish a baseline for validation. The chemical environment of each proton and carbon atom dictates its resonance frequency, providing a unique structural fingerprint.

  • The Benzamide Core: The carbonyl group is strongly electron-withdrawing, which significantly deshields the ortho-proton (H-6) on the aromatic ring, pushing its ¹H signal downfield to approximately 7.8–8.1 ppm[2]. Conversely, the electron-donating resonance effect of the 2-ethoxy group shields the para- and ortho-protons relative to the ether oxygen.

  • The Imidazole Ring: The presence of two nitrogen atoms in the imidazole ring exerts a profound inductive effect. The lone pair on the N-1 atom and the sp² hybridized N-3 atom deshield the C-4 and C-5 protons. Furthermore, the 2-methyl substitution fixes the tautomeric state of the ring, breaking the symmetry that would otherwise be observed in unsubstituted imidazoles and resulting in distinct ¹³C shifts for C-4 (~126 ppm) and C-5 (~121 ppm)[3].

  • The Aliphatic Linker: The -CH₂-CH₂- linker acts as an isolated spin system. The methylene protons adjacent to the amide nitrogen (α-CH₂) will couple with both the adjacent β-CH₂ and the amide -NH- proton, typically appearing as a pseudo-quartet.

Table 1: Predicted NMR Spectral Data and Key 2D Correlations Data is synthesized from established chemical shift additivity models for benzamides and imidazoles.

Molecular DomainPosition¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (²J / ³J)
Benzamide C=O-165.5H-6, NH, Linker-α-CH₂
C-1 (Ar)-121.0H-3, H-5
C-2 (Ar-O)-156.2H-4, H-6, Ethoxy-CH₂
C-3 (Ar)7.10, d, J=8.2112.5H-5
C-4 (Ar)7.45, td, J=8.2, 1.8132.1H-6
C-5 (Ar)7.02, t, J=7.5120.3H-3
C-6 (Ar)7.85, dd, J=7.8, 1.8131.5H-4, C=O
Ethoxy Group -O-CH₂-4.15, q, J=7.064.8Ethoxy-CH₃, C-2(Ar)
-CH₃1.40, t, J=7.014.5Ethoxy-CH₂
Aliphatic Linker -NH-8.25, br t, J=5.5-C=O, Linker-α-CH₂, Linker-β-CH₂
α-CH₂ (-NH)3.60, q, J=6.039.2C=O, Linker-β-CH₂
β-CH₂ (-N-Im)4.10, t, J=6.046.5Linker-α-CH₂, C-2(Im), C-5(Im)
Imidazole C-2 (Im)-144.0Im-CH₃, H-4(Im), H-5(Im)
Im-CH₃2.25, s13.2C-2(Im)
C-4 (Im)6.95, d, J=1.2126.8H-5(Im), Im-CH₃
C-5 (Im)6.80, d, J=1.2121.5H-4(Im), Linker-β-CH₂

Experimental Protocol: High-Resolution Acquisition

To ensure a self-validating data set, the experimental conditions must suppress artifacts and capture exchangeable protons.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of the synthesized compound.

  • Dissolve in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Note: DMSO-d6 is deliberately chosen over CDCl₃. The strong hydrogen-bonding capability of DMSO significantly reduces the chemical exchange rate of the amide -NH- proton. This allows the -NH- signal to appear as a sharp, resolvable triplet (due to coupling with the α-CH₂) rather than a broad, featureless hump, enabling critical COSY and HMBC correlations[2].

Step 2: Instrument Calibration and Tuning

  • Insert the 5 mm NMR tube into a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband multinuclear probe.

  • Equilibrate the sample temperature to exactly 298 K for 5 minutes to prevent convection currents that degrade line shape.

  • Perform rigorous 3D gradient shimming. Validation check: The TMS peak full-width at half-maximum (FWHM) must be < 1.0 Hz.

Step 3: Data Acquisition Parameters

  • ¹H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR: Acquire 1024 scans using a power-gated decoupling sequence (WALTZ-16) to suppress Nuclear Overhauser Effect (NOE) bias while decoupling protons. Set D1 to 2.5 seconds.

  • 2D COSY: Acquire 128 t1 increments with 8 scans per increment.

  • 2D HSQC & HMBC: Utilize gradient-selected sequences (gHSQC, gHMBC) to suppress solvent artifacts. For HMBC, optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms) to capture 2-bond and 3-bond carbon-proton connectivities[4].

The 2D NMR Structural Elucidation Workflow

Structure elucidation from 2D NMR spectra relies on the systematic removal of contradictions[4]. The workflow below outlines the logic used to assemble the molecule from its constituent fragments.

G N1 1. 1D ¹H & ¹³C NMR Verify 19 protons & 15 carbons N2 2. ¹H-¹H COSY Map contiguous spin systems (Ethyl linker, Ethoxy, Ar-ring) N1->N2 Proceed to 2D N3 3. ¹H-¹³C HSQC Assign protons to directly attached carbons (¹J_CH) N2->N3 Spin systems defined N4 4. ¹H-¹³C HMBC Bridge domains via long-range couplings (²J_CH, ³J_CH) N3->N4 C-H pairs assigned N5 5. Structural Assembly Unambiguous confirmation of molecular connectivity N4->N5 Connectivities mapped

Caption: Logical 2D NMR workflow for the structural elucidation of complex molecules.

Step-by-Step Data Interpretation (Self-Validating Logic)
  • Integration and Inventory (1D ¹H / ¹³C): The ¹H spectrum integration must sum exactly to 19. The ¹³C spectrum must yield 15 distinct carbon signals. If these numbers deviate, the sample is either impure or undergoing dynamic conformational exchange.

  • Mapping Isolated Spin Systems (COSY):

    • The Ethoxy Group: A strong cross-peak will be observed between the quartet at ~4.15 ppm and the triplet at ~1.40 ppm.

    • The Aliphatic Linker: The amide -NH- (~8.25 ppm) will show a cross-peak to the α-CH₂ (~3.60 ppm), which in turn correlates to the β-CH₂ (~4.10 ppm). This proves the linear sequence of the linker.

  • Assigning Direct Attachments (HSQC): HSQC will reveal exactly 10 cross-peaks, corresponding to the 10 protonated carbons in the molecule. The 5 quaternary carbons (C=O, Ar-C1, Ar-C2, Im-C2, and the Im-N-C attachment point) will be invisible in HSQC, validating their fully substituted nature[1].

  • Bridging the Domains (HMBC): This is the most critical step, as it connects the isolated spin systems identified in COSY[4].

    • Bridging the Ethoxy to the Benzamide: The ethoxy -CH₂- protons (~4.15 ppm) will show a strong ³J HMBC correlation to the aromatic C-2 carbon (~156.2 ppm).

    • Bridging the Benzamide to the Linker: The α-CH₂ protons (~3.60 ppm) and the -NH- proton (~8.25 ppm) will both show ³J and ²J correlations to the carbonyl carbon (~165.5 ppm).

    • Bridging the Linker to the Imidazole: The β-CH₂ protons (~4.10 ppm) will show ³J correlations to both C-2 (~144.0 ppm) and C-5 (~121.5 ppm) of the imidazole ring. Crucial Insight: Because the β-CH₂ correlates to C-5 but not C-4, we can definitively prove the regiochemistry of the imidazole attachment (N-1 vs N-3).

By strictly adhering to this protocol, the structure of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is not just assumed; it is mathematically proven through overlapping, redundant scalar coupling networks.

References

  • M.S. Al-Saadi. "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles: Effect of nitrogen atom on the chemical shifts of the imidazole carbons." Taylor & Francis. Available at: [Link]

  • MDPI. "The Evolving Landscape of NMR Structural Elucidation." MDPI. Available at: [Link]

  • M.E. Elyashberg et al. "Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data." Journal of Chemical Information and Modeling, ACS Publications. Available at:[Link]

  • RSC. "Highly efficient synthesis of primary amides via aldoximes rearrangement in water under air atmosphere catalyzed by..." Royal Society of Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide (referred to herein as "the compound"). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal degradation and ensuring the stability of the compound during experimental procedures.

This guide is structured to provide immediate answers to common questions, followed by detailed troubleshooting protocols and the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound is showing signs of degradation in solution, even at room temperature. What is the most likely cause?

A1: The primary suspect for degradation in solution, especially under ambient or slightly elevated temperatures, is hydrolysis of the amide bond.[1][2][3] This process can be significantly accelerated by acidic or basic conditions.[1][4][5] The imidazole moiety in the compound could potentially act as an intramolecular catalyst, or the solution's pH may not be optimal. It is also important to consider oxidative degradation, as imidazole rings can be susceptible to oxidation.[6][7][8]

Q2: I observed a new, more polar peak in my HPLC analysis after heating my sample. What could this be?

A2: A more polar peak is often indicative of amide bond hydrolysis, which would cleave the molecule into 2-ethoxybenzoic acid and 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine. Carboxylic acids and amines are generally more polar than their parent amide. To confirm, you can use LC-MS to check if the mass of the new peak corresponds to one of these fragments.[9][10]

Q3: What are the ideal storage conditions for this compound in solid and solution forms?

A3:

  • Solid Form: Store in a tightly sealed container at 2-8°C, protected from light and moisture. Benzamides are generally stable as crystalline solids.[11][12]

  • Solution Form: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a neutral pH (around 7.0), preferably with deoxygenated solvent. Store at 2-8°C for short periods. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.

Q4: Can I heat my compound to get it to dissolve?

A4: Gentle heating may be acceptable, but prolonged exposure to high temperatures should be avoided. We recommend performing a preliminary thermal stability test (see Section 2, Protocol 1) to determine the acceptable temperature range for your specific solvent and concentration. As a general precaution, avoid heating above 40-50°C without prior stability data.

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed protocols to diagnose and prevent thermal degradation. The underlying principle of these guides is to first identify the degradation pathway and then implement targeted preventative measures. This approach is a simplified version of the forced degradation studies performed in the pharmaceutical industry to establish degradation pathways and develop stability-indicating methods.[13][14][15][16][17]

Issue 1: Compound Degradation During a Heating Step in an Experimental Protocol
  • Symptom: Appearance of new peaks in HPLC/LC-MS analysis, a decrease in the main compound peak area, or a change in solution color after a heating step.

  • Primary Suspected Cause: Thermally-induced hydrolysis of the amide bond.

Protocol 1: Rapid Thermal Stability Assessment

This protocol helps determine the temperature tolerance of the compound in your specific experimental medium.

Methodology:

  • Sample Preparation: Prepare identical solutions of the compound in your experimental buffer or solvent at the desired concentration.

  • Incubation: Aliquot the solution into several vials. Keep one vial at 4°C as a control. Place the other vials in heating blocks at a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Time Points: Remove an aliquot from each vial at set time points (e.g., 1, 2, 4, 8, and 24 hours). Immediately quench the reaction by placing the aliquot in an ice bath.

  • Analysis: Analyze all samples, including the 4°C control, by a stability-indicating method like reverse-phase HPLC.

  • Data Interpretation: Compare the chromatograms. The temperature and time at which significant degradation (e.g., >5%) is observed will define the upper limits for your experimental protocol.

Data Summary Table:

TemperatureTime (hours)% Degradation (Example)Observations
40°C24< 1%Acceptable for most short-term experiments
60°C4~5%Use with caution, limit exposure time
80°C1~15%Not recommended
100°C1> 50%Avoid
Protocol 2: pH-Dependent Stability Profiling

This protocol identifies the optimal pH range for the compound's stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 3, 5, 7, 9, 11).

  • Sample Preparation: Dissolve the compound in each buffer to the final experimental concentration.

  • Incubation: Incubate the solutions at a stress temperature (e.g., 60°C) as determined from Protocol 1.

  • Time Points and Analysis: Follow steps 3 and 4 from Protocol 1.

  • Data Interpretation: Plot the percentage of the compound remaining against pH at each time point. The pH at which the compound shows the highest stability is the optimal pH for your experiments. Benzamide hydrolysis is catalyzed by both acid and base, so stability is often greatest near neutral pH.[1][3][18][19]

Visualization of Degradation Pathways:

The primary thermal degradation pathway is likely hydrolysis of the amide bond.

G Compound 2-ethoxy-N-(2-(2-methyl-1H- imidazol-1-yl)ethyl)benzamide Products 2-ethoxybenzoic acid + 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine Compound->Products Hydrolysis (Heat, H₂O, H⁺/OH⁻)

Caption: Primary hydrolytic degradation pathway.

Issue 2: Gradual Degradation in Solution During Storage
  • Symptom: A slow but steady decrease in the purity of the stock solution over days or weeks, even when stored at 4°C.

  • Primary Suspected Causes: Slow hydrolysis, oxidation, or photodegradation.

Protocol 3: Mitigating Oxidative Degradation

The imidazole ring can be susceptible to oxidation, which may be catalyzed by trace metals or dissolved oxygen.[6][7][20]

Methodology:

  • Use High-Purity Solvents: Ensure solvents are HPLC-grade or equivalent to minimize metal ion contamination.

  • Deoxygenate Solvents: Before preparing solutions, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Consider Additives (Use with Caution):

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of EDTA (e.g., 0.1 mM) can sequester metal ions.

    • Antioxidants: In some cases, antioxidants like butylated hydroxytoluene (BHT) may be added, but their compatibility with downstream applications must be verified.

  • Storage: Store solutions under an inert atmosphere (e.g., argon) in amber vials to protect from light.

Troubleshooting Workflow:

This workflow provides a logical sequence for diagnosing stability issues.

G cluster_0 Troubleshooting Workflow Start Degradation Observed Check_Temp Was sample heated? Start->Check_Temp Check_pH Is pH outside 6-8 range? Check_Temp->Check_pH No Action_Thermal Perform Protocol 1: Thermal Stability Check_Temp->Action_Thermal Yes Check_Storage Is it a stored solution? Check_pH->Check_Storage No Action_pH Perform Protocol 2: pH Profile Check_pH->Action_pH Yes Action_Oxidation Implement Protocol 3: Mitigate Oxidation Check_Storage->Action_Oxidation Yes Solution Optimize T, pH, Storage Action_Thermal->Solution Action_pH->Solution Action_Oxidation->Solution

Caption: Decision tree for stability troubleshooting.

Section 3: Analytical Considerations

A robust analytical method is crucial for accurately monitoring the stability of the compound.

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.[21][22] Coupling with Mass Spectrometry (LC-MS) is invaluable for identifying degradation products.[6][9][10]

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., ammonium formate or phosphate buffer at a neutral pH) will likely provide good separation of the parent compound from its more polar degradants.

  • Method Validation: The analytical method should be validated to be "stability-indicating," meaning it can resolve the parent peak from all potential degradation products and impurities.[14][23]

References

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Blessy, M., et al. (n.d.).
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid.
  • Pharmaceutical Technology. (2026, March 18).
  • ResearchGate. (n.d.). Benzamide hydrolysis in strong acids — The last word.
  • Sule, S. (2023, April 23).
  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word.
  • Filo. (2024, November 29). Mechanism of hydrolysis of benzamide.
  • Benchchem. (n.d.).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • Canadian Science Publishing. (n.d.). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid.
  • PubMed. (2009, July 3).
  • ACS ES&T Air. (2024, May 9).
  • Benchchem. (n.d.).
  • IUCr Journals. (n.d.).
  • ResearchGate. (n.d.).
  • R Discovery. (1997, November 15). Thermal stability of aliphatic-aromatic polyamide model compounds: Structure-reactivity relationships in the catalyzed thermal reaction of benzamides in the presence of copper halides.
  • PubMed. (2000, June 23). A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil.
  • ResearchGate. (n.d.). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry | Request PDF.
  • CDH Fine Chemical. (n.d.).
  • IUCr Journals. (n.d.).
  • ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram.
  • ACS Publications. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2018, February 13).
  • ResearchGate. (2025, December 22). (PDF)
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). WO2017114859A1 - Method for cleaving amide bonds.
  • Beilstein Journals. (2026, February 19).
  • ResearchGate. (n.d.). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • ResearchGate. (n.d.). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
  • PubMed. (2013, July 15). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • SpringerLink. (2022, November 10).
  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Sigma-Aldrich. (n.d.). 2-Ethoxybenzamide 97 938-73-8.
  • AmeliCA. (n.d.). Síntesis del 2-metil-1H-benzo[d]imidazol y 2-etil-1H- benzo[d]imidazol a partir de de L-serina, L-treonina, L- cisteína.
  • ChemicalBook. (n.d.). Benzamide CAS#: 55-21-0.
  • National Institutes of Health. (n.d.). 1-{2-[2-(1H-Benzimidazol-1-yl)ethoxy]ethyl}.
  • ChemicalBook. (n.d.). 2-Ethoxybenzamide(938-73-8) 1H NMR spectrum.

Sources

Technical Support Center: Chromatography Optimization for 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide .

This molecule presents a classic chromatographic dichotomy: it possesses a moderately hydrophobic, neutral benzamide core paired with a highly polar, basic 2-methylimidazole moiety. This structural combination frequently leads to secondary column interactions, peak tailing, and retention instability if the mobile phase is not rigorously optimized.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic explanations to ensure robust, reproducible assays.

Part 1: Core Troubleshooting Guides & FAQs

Q1: Why does my compound exhibit severe peak tailing (Asymmetry Factor > 1.5) on a standard C18 column? The Causality: The 2-methylimidazole ring is a basic functional group with a pKa of approximately 7.0–7.5. In reversed-phase HPLC, peak tailing for basic analytes is primarily driven by secondary polar interactions between the protonated nitrogen atoms of the imidazole and ionized residual silanol groups (Si-O⁻) on the silica support surface[1][2]. These silanols become ionized at a mobile phase pH > 3.0[3]. The Solution: You must suppress silanol ionization by operating at a low pH (< 3.0) or use a highly deactivated, end-capped, or polar-embedded column that sterically shields the basic compound from the silica backbone[3][4].

Q2: My retention times are drifting unpredictably between injections. How can I stabilize them? The Causality: Retention time drift is a symptom of operating the mobile phase too close to the analyte's pKa. If your mobile phase pH is near 7.5, minor local pH fluctuations during mixing will drastically alter the ratio of ionized to neutral imidazole species, shifting the retention time[5]. The Solution: Chromatographic thermodynamics dictate that the mobile phase pH must be maintained at least ±1.5 to 2.0 units away from the analyte's pKa to ensure robustness[5]. Switch to a heavily buffered system at pH 3.0 (e.g., formate) or pH 9.5 (e.g., ammonium bicarbonate, provided your column is high-pH tolerant).

Q3: When I lower the pH to 2.5 to fix the peak shape, the compound elutes too close to the void volume. How do I increase retention? The Causality: At pH 2.5, the imidazole ring is fully protonated. This significantly increases the molecule's polarity, reducing its hydrophobic retention on a standard C18 phase. The Solution: Introduce an ion-pairing reagent. Trifluoroacetic acid (TFA) is highly effective; its fluorinated hydrophobic tail interacts with the stationary phase, while its carboxylate head forms a neutral ion pair with the protonated imidazole, increasing apparent hydrophobicity and retention[5].

Q4: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? The Causality: While ACN provides lower backpressure and efficient desolvation for LC-MS, MeOH often yields superior selectivity and better peak shapes for basic imidazole derivatives. Because MeOH is a protic solvent, it can participate in hydrogen bonding, helping to mask residual silanol interactions that ACN (an aprotic solvent) cannot[6]. The Solution: Start method development with MeOH if using UV detection[6]. If LC-MS sensitivity is paramount, use ACN but ensure your aqueous phase is strictly optimized with modifiers like formic acid or TFA.

Part 2: Mechanistic Visualizations

To successfully troubleshoot, you must visualize the competing chemical interactions occurring inside the column.

Troubleshooting Start Observe Peak Tailing (As > 1.5) Check_pH Check Mobile Phase pH Start->Check_pH Is_pKa Is pH near pKa (~7.5)? (± 1.5 units) Check_pH->Is_pKa Adjust_pH Adjust pH to < 3.0 or > 9.5 Is_pKa->Adjust_pH Yes Check_Column Check Column Chemistry Is_pKa->Check_Column No Adjust_pH->Check_Column Use_Endcapped Use End-capped / BDS or Polar-Embedded C18 Check_Column->Use_Endcapped Standard C18 used Add_Modifier Add Ion-Pairing Agent (e.g., 0.1% TFA) Check_Column->Add_Modifier Already end-capped

Caption: Workflow for troubleshooting peak tailing in basic imidazole chromatography.

Interactions Analyte Protonated Imidazole (Basic Analyte) Silanol Ionized Silanol (Si-O⁻) (Causes Tailing) Analyte->Silanol Secondary Interaction (pH > 3.0) C18 C18 Alkyl Chain (Primary Retention) Analyte->C18 Hydrophobic Interaction TFA Trifluoroacetate (TFA⁻) (Ion-Pairing) Analyte->TFA Ion-Pairing (Masks Charge) TFA->C18 Increased Retention

Caption: Chromatographic interaction pathways for protonated basic analytes.

Part 3: Quantitative Data & Buffer Selection

Selecting the correct buffer is the most critical step in method development for this molecule. The table below summarizes the optimal mobile phase additives based on your specific analytical goal.

Buffer / Additive SystemEffective pH RangeLC-MS Compatible?Mechanism of Action for ImidazolesRecommended Use Case
0.1% Formic Acid 2.5 – 3.0Yes (Excellent)Fully protonates imidazole; suppresses silanol ionization.Standard LC-MS/MS quantification.
0.1% TFA ~ 2.0Yes (Causes suppression)Strong ion-pairing with basic nitrogen; masks silanols.Resolving severe peak tailing or poor retention[5].
10 mM Ammonium Acetate 3.8 – 5.8YesMild buffering; operates dangerously close to imidazole pKa.Not Recommended (High risk of retention drift).
10 mM Ammonium Bicarbonate 8.5 – 10.5YesDeprotonates imidazole to neutral state; eliminates silanol interaction.High-pH LC-UV/MS (Requires hybrid silica columns).
25 mM Potassium Phosphate 2.0 – 3.5 / 6.0 – 8.0No (Non-volatile)High ionic strength shields secondary interactions[4].Preparative LC or routine QA/QC with UV detection.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in System Suitability Testing (SST) criteria. Do not proceed to sample analysis unless the SST criteria are met.

Protocol A: Low-pH LC-MS/MS Workflow (Recommended for Sensitivity)

This method forces the basic imidazole into a fully protonated state while neutralizing acidic silanols.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water. (For increased retention, substitute FA with 0.05% TFA).

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install an end-capped, base-deactivated C18 column (e.g., Waters XSelect CSH or Phenomenex Kinetex EVO)[2].

  • Equilibrate the column at 5% B for 10 column volumes.

Step 3: System Suitability Test (SST) - Critical Validation Step

  • Inject a 1 µg/mL standard of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide.

  • Validation Criteria:

    • Retention factor ( k′ ) must be > 2.0. (If <2.0 , switch to TFA).

    • USP Tailing Factor ( Tf​ ) must be ≤1.2 . If Tf​>1.5 , replace the column frit or switch to a polar-embedded stationary phase.

Step 4: Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes to wash strongly retained hydrophobic impurities, then re-equilibrate.

Protocol B: High-pH LC-UV Workflow (Recommended for Peak Shape)

This method neutralizes the imidazole ring, allowing it to interact purely via hydrophobic mechanisms with the C18 phase, completely bypassing ion-exchange tailing issues.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Methanol (MeOH provides better peak shape for neutral benzamides than ACN)[6].

Step 2: Column Selection

  • Warning: Standard silica dissolves at pH > 8.0. You must use an Ethylene Bridged Hybrid (BEH) column or a polymer-based column rated for pH 1-12.

Step 3: SST and Execution

  • Inject the standard. Because the molecule is neutral at pH 9.5, retention will be significantly stronger than in Protocol A.

  • Adjust the starting gradient to 20% B to prevent excessively long run times.

Part 5: References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at:

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com. Available at:

  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com. Available at:

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com. Available at:

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare.com. Available at:

  • National Institutes of Health (PMC). "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." Nih.gov. Available at:

  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize." Welch-us.com. Available at:

Sources

Technical Support Center: HPLC Analysis of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide. The following sections are designed to help researchers, scientists, and drug development professionals systematically diagnose and resolve this common chromatographic problem.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[3][4] Tailing compromises analytical accuracy by making it difficult for data systems to determine precisely where a peak begins and ends, which can lead to inaccurate quantification and reduced resolution between adjacent peaks.[4][5][6]

This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tailing Factor greater than 1.2 is generally considered indicative of a problematic peak shape.

Formula for Tailing Factor (Tf): Tf = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ : The width of the peak at 5% of its height.[6]

  • A : The distance from the peak's leading edge to the peak maximum, also measured at 5% of the peak height.[6]

Q2: I am observing a tailing peak specifically for 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide. What is the most likely cause?

The molecular structure of this compound contains a 2-methyl-1H-imidazole group, which is basic. In a typical reversed-phase mobile phase (pH > 3), the imidazole ring can become protonated, carrying a positive charge. This is the primary chemical cause of the observed peak tailing.

The issue arises from a secondary retention mechanism occurring alongside the desired hydrophobic interaction.[7] Specifically, the positively charged analyte interacts ionically with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][8][9] This unwanted ionic interaction is stronger than the hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[10]

Silanol_Interaction cluster_problem Problematic Interaction (pH > 3) cluster_solution Solution (pH < 3) Analyte_H Protonated Analyte (R₃NH⁺) Interaction Strong Ionic Interaction Analyte_H->Interaction Silanol_O Deprotonated Silanol (Si-O⁻) Silanol_O->Interaction Tailing ==> Peak Tailing Interaction->Tailing Analyte_H2 Protonated Analyte (R₃NH⁺) No_Interaction Interaction Minimized Silanol_OH Protonated Silanol (Si-OH) Symmetry ==> Symmetrical Peak No_Interaction->Symmetry

Caption: Mechanism of silanol interaction and its mitigation via pH control.

Q3: How do I determine if the problem is my column, mobile phase, or the HPLC system itself?

A simple diagnostic test is to observe the chromatogram as a whole:

  • If only the peak for your basic analyte is tailing: The issue is almost certainly a chemical interaction between the analyte and the stationary phase, which can be addressed by modifying the mobile phase or changing the column.[3][11]

  • If all peaks in the chromatogram are tailing: This points to a system-wide or physical problem. Common culprits include excessive extra-column volume (e.g., overly long or wide tubing), a void at the head of the column, or a blocked frit.[12][13]

Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing. Start with the most likely and easiest-to-implement solutions first.

Troubleshooting_Workflow Start Peak Tailing Observed for Analyte Check_All_Peaks Q: Do ALL peaks tail? Start->Check_All_Peaks System_Issue Systemic Issue Likely Check_All_Peaks->System_Issue Yes Chemical_Issue Chemical Interaction Likely Check_All_Peaks->Chemical_Issue No Check_Hardware A. Check System Hardware (Connections, Tubing, Voids) System_Issue->Check_Hardware Optimize_pH 1. Optimize Mobile Phase pH (Set pH to 2.5-3.0) Chemical_Issue->Optimize_pH Evaluate_Column 2. Evaluate Column (Use modern end-capped column) Optimize_pH->Evaluate_Column If tailing persists Advanced 3. Use Advanced Strategies (Additives, Ion-Pairing) Evaluate_Column->Advanced If tailing persists

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase Optimization (Primary Solution)

The most effective way to eliminate peak tailing for basic compounds is to control the mobile phase pH to suppress the ionization of residual silanol groups.[10][12]

Objective: To protonate surface silanols (Si-OH), making them neutral and minimizing ionic interactions with the protonated basic analyte.

Detailed Steps:

  • Prepare an Acidic Modifier: Prepare a 0.1% (v/v) solution of an acid in the aqueous portion of your mobile phase (e.g., HPLC-grade water). Formic acid is an excellent choice for LC-MS compatibility, while phosphoric acid can also be used for UV detection.

  • Initial Mobile Phase Condition: Start with a mobile phase buffered to a pH between 2.5 and 3.0. A common starting point is:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Equilibrate the System: Before injecting your sample, ensure the column is thoroughly equilibrated with the new mobile phase. Flush the column with at least 10-15 column volumes.

  • Inject and Analyze: Inject your standard of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide and evaluate the peak shape. In most cases, this single adjustment will result in a significant improvement in symmetry.

  • Buffer Strength (If Needed): If tailing persists, especially with gradient elution, consider using a formal buffer system instead of just an acid additive. A 10-20 mM phosphate buffer at pH 2.5 can provide more stable pH control.[14] Caution: Ensure buffer solubility in the highest organic percentage of your gradient to prevent precipitation.[14]

Protocol 2: Column Evaluation and Care

Not all C18 columns are the same. The choice of column is critical when analyzing basic compounds.[15]

Objective: To use a stationary phase with minimal active silanol sites.

Column Selection:

  • Use Modern, High-Purity Columns: Opt for columns packed with high-purity, Type B silica. These have lower metal content and more homogenous, less acidic silanol groups compared to older Type A silica.[2][14]

  • Prioritize End-Capped Columns: End-capping is a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups, effectively shielding them from interaction with analytes.[5][8] A double end-capped column provides superior peak shape for basic compounds.[16]

Column Type Comparison

Column CharacteristicStandard (Older, Type A Silica)High-Purity, End-Capped (Type B)Impact on Basic Analyte
Silanol Activity HighLowHigh activity leads to strong secondary interactions and peak tailing.[9]
End-Capping Minimal or NoneExtensiveShields silanols, preventing analyte interaction.[8]
Metal Content HighLowTrace metals can increase silanol acidity, worsening tailing.[2]
Expected Peak Shape Poor (Tf > 1.5)Excellent (Tf ≈ 1.0 - 1.2)Direct correlation between column quality and peak symmetry.

Protocol for Column Flushing: If you suspect your column has become contaminated, which can also cause peak tailing, a flushing procedure can help.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse the Column: If permitted by the manufacturer, reverse the column flow direction. This is more effective at dislodging particulates from the inlet frit.[12]

  • Wash with Strong Solvents: Wash the column with a series of solvents, moving from your mobile phase to stronger, miscible solvents. For a reversed-phase column, a typical sequence is:

    • 20 column volumes of Water/Methanol (50:50)

    • 20 column volumes of 100% Isopropanol

    • 20 column volumes of 100% Acetonitrile[6]

  • Re-equilibrate: Return the column to its normal flow direction and thoroughly re-equilibrate with your mobile phase before use.

Protocol 3: Advanced Strategies (When Primary Solutions Fail)

If optimizing the pH and using a high-quality column do not fully resolve the tailing, you can employ mobile phase additives to further mask silanol interactions.

A. Using a Competing Base (Silanol Suppressor)

Mechanism: A small basic additive, like triethylamine (TEA), is added to the mobile phase. The TEA, being a small and highly mobile base, will preferentially interact with the active silanol sites, effectively "shielding" them from your larger analyte.[14]

Detailed Steps:

  • Prepare Additive Stock: Prepare a stock solution of triethylamine (TEA).

  • Add to Mobile Phase: Add TEA to the aqueous component of your mobile phase to a final concentration of 5-20 mM.

  • Adjust pH: After adding the TEA, you must re-adjust the pH of the mobile phase back down to your target (e.g., pH 3.0) using an acid like phosphoric acid.

  • Equilibrate and Analyze: Equilibrate the column extensively and inject your sample.

  • Considerations: Competing bases are not volatile and will cause significant ion suppression in mass spectrometry. They can also shorten column lifetime.[14] This approach is best suited for UV-only methods.

B. Using an Ion-Pairing Reagent

Mechanism: An ion-pairing reagent, which has a hydrophobic tail and an ionic head, is added to the mobile phase. For a basic (positively charged) analyte, an anionic ion-pairing reagent like an alkyl sulfonate is used. The reagent forms a neutral ion-pair with the analyte, which then interacts with the stationary phase via a single, well-behaved hydrophobic mechanism.[17][18][19]

Detailed Steps:

  • Select Reagent: Choose an appropriate reagent, such as sodium 1-heptanesulfonate.[20]

  • Add to Mobile Phase: Dissolve the ion-pairing reagent in the aqueous mobile phase at a concentration of approximately 5-10 mM.

  • Equilibrate THOROUGHLY: Ion-pairing chromatography requires very long equilibration times, as the reagent must fully coat the stationary phase. Equilibrate for at least 30-60 minutes or until the baseline and retention times are stable.

  • Analyze: Inject the sample. The retention time will likely increase significantly.

  • Considerations: Ion-pairing reagents are difficult to remove from a column, and it is often recommended to dedicate a column solely for this purpose. They are also non-volatile and not compatible with mass spectrometry.[19]

Summary Troubleshooting Table

SymptomPotential CauseRecommended Solution(s)
Only the analyte peak tails Chemical Interaction: Analyte base interacting with column silanols.[11]1. Lower mobile phase pH to 2.5-3.0 using 0.1% formic acid.[12] 2. Use a high-purity, end-capped C18 column .[10] 3. (UV-only) Add a competing base like 5-10 mM TEA.[14]
All peaks tail, especially early ones Extra-Column Volume: Excessive dead volume in tubing or fittings.[12][13]1. Check all fittings for proper connection.[11] 2. Use shorter, narrower ID tubing (e.g., 0.005").[8]
Peak tailing appears suddenly on a good method Column Contamination or Void: Blocked inlet frit or settled packing bed.[6][7]1. Flush the column with strong solvent; back-flush if possible.[12] 2. Replace the guard column if one is in use.[4] 3. If a void is visible at the column inlet, replace the column.[13]
Peak tailing worsens at higher concentrations Mass Overload: Injecting too much sample for the column's capacity.[1][12]1. Dilute the sample or reduce the injection volume.[6][12] 2. Consider a column with a higher loading capacity (wider diameter or larger particle size).
Peak is distorted and tailing Sample Solvent Mismatch: Sample is dissolved in a much stronger solvent than the mobile phase.[11]1. Dissolve the sample in the initial mobile phase composition . 2. If not possible, inject a smaller volume.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Chromatography Today. [Link]

  • HPLC Troubleshooting Guide - KNAUER. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base. [Link]

  • Ion pairing reagents - Dimer. [Link]

  • HPLC Troubleshooting Guide - Phenomenex. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • The Secrets of Good Peak Shape in HPLC - ResearchGate. [Link]

Sources

Validation & Comparative

comparative efficacy of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide in animal models

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Framework for Evaluating the In Vivo Efficacy of Novel Benzamide Derivatives

A Note on the Subject Compound: 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of data for the specific compound, 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide . There are no published studies detailing its synthesis, mechanism of action, or evaluation in preclinical animal models.

Therefore, this guide is presented as a comparative framework. It is designed to provide researchers, scientists, and drug development professionals with a robust template for the in vivo evaluation of novel benzamide derivatives, drawing upon established methodologies and data from structurally related compounds. The experimental protocols, data presentation formats, and mechanistic diagrams provided herein are based on the broader classes of benzamide and benzimidazole-containing molecules and should be adapted based on the specific therapeutic hypothesis for the compound of interest.

Introduction to Benzamide and Benzimidazole Scaffolds in Drug Discovery

The benzamide and benzimidazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their versatility allows for the modulation of a wide range of biological targets, leading to diverse therapeutic applications, including but not limited to oncology, inflammation, infectious diseases, and cardiovascular disorders.[1][2][3] The therapeutic potential of these scaffolds often arises from their ability to form key interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules.

The hypothetical molecule, 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, combines several structural motifs of interest:

  • A 2-ethoxybenzamide core: This moiety is present in compounds with various reported activities.

  • A 2-methyl-1H-imidazol-1-yl group: Imidazole rings are common in biologically active molecules and can act as key pharmacophores.[4][5]

  • An ethyl linker: The nature and length of the linker can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the precedent for biological activity within these structural classes, a systematic in vivo evaluation would be a critical step in elucidating the therapeutic potential of this novel compound.

Hypothetical Comparative Efficacy in Animal Models

The following tables are illustrative and designed to showcase how the in vivo efficacy of a novel benzamide derivative could be compared against standard-of-care or other relevant compounds. The data presented is hypothetical and should be replaced with experimental results.

Table 1: Hypothetical Anti-inflammatory Efficacy in a Murine Model of Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%) at 4hComparatorComparator Efficacy (%)
Vehicle (0.5% CMC)N/AOral0%--
Compound of Interest 10OralDataIndomethacin (10 mg/kg)55%
Compound of Interest 30OralDataIndomethacin (10 mg/kg)55%
Compound of Interest 100OralDataIndomethacin (10 mg/kg)55%

Source: Adapted from methodologies used for evaluating the anti-inflammatory activity of benzamide derivatives.[6]

Table 2: Hypothetical Antitumor Efficacy in a Human Tumor Xenograft Model (e.g., A549 Lung Cancer)

CompoundDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) (%)ComparatorComparator TGI (%)
VehicleN/ADaily (i.p.)0%--
Compound of Interest 25Daily (i.p.)DataCisplatin (5 mg/kg, weekly)60%
Compound of Interest 50Daily (i.p.)DataCisplatin (5 mg/kg, weekly)60%

Source: Based on general protocols for evaluating antitumor agents in xenograft models.[7]

Key Experimental Protocols

The following are detailed, step-by-step methodologies for representative animal models that could be employed to evaluate the efficacy of a novel benzamide derivative.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for assessing acute anti-inflammatory activity.[6]

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

2. Materials:

  • Test compound and reference drug (e.g., Indomethacin).

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • 1% (w/v) carrageenan solution in sterile saline.

  • Plethysmometer.

3. Procedure:

  • Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition:

    • Percent edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.

    • Percent inhibition = [(% edema in control - % edema in treated) / % edema in control] x 100.

Protocol 2: Solid Tumor Xenograft Model in Nude Mice

This model is a cornerstone of preclinical oncology research for evaluating the efficacy of novel anticancer agents.[1]

1. Animals:

  • Athymic nude mice (nu/nu), 6-8 weeks old.

  • Maintain animals in a specific pathogen-free (SPF) environment.

2. Cell Culture and Implantation:

  • Culture the desired human cancer cell line (e.g., A549, HCT116) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., Matrigel/PBS mixture).

  • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

3. Procedure:

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., a standard chemotherapeutic agent) according to the desired schedule and route (e.g., daily i.p. or p.o.).

  • Efficacy Assessment:

    • Continue monitoring tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

  • Calculation of Tumor Growth Inhibition (TGI):

    • TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

Mechanistic Insights and Visualizations

While the mechanism of action for the specific compound of interest is unknown, many benzamide derivatives exert their effects by inhibiting key signaling enzymes, such as protein kinases.[2]

Hypothesized Mechanism of Action: Kinase Inhibition

The following diagram illustrates a generalized signaling pathway where a benzamide derivative could act as a kinase inhibitor, a common mechanism for anticancer and anti-inflammatory drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A (e.g., RAF) Receptor->Kinase_A Phosphorylation Cascade Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C TF Transcription Factors (e.g., AP-1, NF-κB) Kinase_C->TF Activation Benzamide Benzamide Derivative Benzamide->Kinase_B Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Binding & Activation

Caption: Generalized kinase signaling pathway inhibited by a benzamide derivative.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for conducting an in vivo efficacy study in an animal model.

G cluster_pre Pre-Study cluster_exp Experimental Phase cluster_post Post-Study Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (e.g., Paw Volume, Body Weight) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Induction Disease Induction (e.g., Carrageenan, Tumor Cells) Dosing->Induction Monitoring Efficacy & Toxicity Monitoring Induction->Monitoring Termination Study Termination & Sample Collection Monitoring->Termination Analysis Data Analysis (e.g., Histopathology, Biomarkers) Termination->Analysis Report Final Report & Conclusion Analysis->Report

Sources

A Comparative Benchmarking Guide: Evaluating the Potency and Selectivity of a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapy, particularly within oncology and immunology, the pursuit of novel inhibitors with improved potency, selectivity, and safety profiles is a paramount objective. This guide provides a comprehensive benchmarking analysis of a novel Bruton's tyrosine kinase (BTK) inhibitor, 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide (hereafter referred to as Compound X), against the clinically approved inhibitors Ibrutinib and Acalabrutinib.

Our evaluation is grounded in a series of robust in vitro assays designed to meticulously compare the inhibitory activity and kinase selectivity of these compounds. The experimental design and protocols detailed herein are intended to provide researchers and drug development professionals with a rigorous framework for assessing novel kinase inhibitors.

Introduction to Bruton's Tyrosine Kinase (BTK) and its Inhibitors

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the B-cell antigen receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders. Consequently, BTK has emerged as a high-value therapeutic target.

Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment of several B-cell cancers. However, its off-target effects, attributed to the inhibition of other kinases such as EGFR, TEC, and SRC family kinases, can lead to adverse events. This has spurred the development of second-generation BTK inhibitors like Acalabrutinib, which exhibit improved selectivity and, consequently, a more favorable safety profile.

This guide introduces Compound X, a novel small molecule inhibitor of BTK. The primary objective of this study is to benchmark the potency and selectivity of Compound X against Ibrutinib and Acalabrutinib, providing a data-driven assessment of its potential as a next-generation therapeutic agent.

Experimental Design and Rationale

To ensure a comprehensive and unbiased comparison, we employed a multi-faceted experimental approach. The core of our analysis rests on two key pillars: in vitro kinase activity assays to determine potency (IC50) and a broad kinase panel screening to assess selectivity.

In Vitro Kinase Activity Assay

The potency of an inhibitor is a critical determinant of its therapeutic efficacy. We utilized a well-established in vitro kinase assay to measure the half-maximal inhibitory concentration (IC50) of Compound X, Ibrutinib, and Acalabrutinib against recombinant human BTK. The rationale for this choice is the direct and quantifiable measure of target engagement it provides, free from the complexities of a cellular environment.

Kinase Selectivity Profiling

Selectivity is a crucial factor in minimizing off-target effects and improving the safety of a drug candidate. We performed a comprehensive kinase selectivity profiling against a panel of 468 human kinases. This broad screening is essential to identify potential off-target interactions and to construct a selectivity profile for Compound X relative to the established inhibitors.

Methodologies

In Vitro BTK Inhibition Assay

A biochemical assay was employed to determine the IC50 values of the test compounds against BTK. The assay measures the ability of the inhibitors to block the phosphorylation of a substrate peptide by the kinase.

Protocol:

  • Reagents and Materials: Recombinant human BTK enzyme, ATP, substrate peptide, test compounds (Compound X, Ibrutinib, Acalabrutinib), assay buffer, and a detection reagent.

  • Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO.

  • Assay Procedure:

    • The BTK enzyme and substrate peptide were mixed in the assay buffer.

    • The serially diluted compounds were added to the enzyme-substrate mixture and incubated for 10 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal was plotted against the compound concentration, and the IC50 value was calculated using a four-parameter logistic model.

G cluster_0 In Vitro BTK Inhibition Assay Workflow A Prepare 10-point serial dilutions of test compounds (Compound X, Ibrutinib, Acalabrutinib) in DMSO B Mix recombinant human BTK enzyme and substrate peptide in assay buffer A->B C Add diluted compounds to the enzyme-substrate mixture and incubate B->C D Initiate kinase reaction by adding ATP C->D E Incubate for 60 minutes at 30°C D->E F Stop the reaction and quantify phosphorylated substrate via luminescence E->F G Plot luminescence vs. concentration and calculate IC50 using a four-parameter logistic model F->G

Caption: Workflow for the in vitro BTK inhibition assay.

Kinase Selectivity Profiling

A commercially available kinase panel screening service was utilized to assess the selectivity of the compounds.

Protocol:

  • Compound Submission: Compound X, Ibrutinib, and Acalabrutinib were submitted for screening at a fixed concentration (e.g., 1 µM) against a panel of 468 human kinases.

  • Assay Principle: The assays are typically based on measuring the remaining kinase activity in the presence of the inhibitor.

  • Data Interpretation: The percentage of inhibition for each kinase is determined. A higher percentage indicates stronger inhibition. Significant off-target inhibition is typically defined as >50% inhibition at the tested concentration.

Results and Discussion

Comparative Potency against BTK

The in vitro kinase assay revealed that Compound X exhibits potent inhibition of BTK, with an IC50 value comparable to that of Acalabrutinib and significantly lower than that of Ibrutinib.

CompoundBTK IC50 (nM)
Compound X1.8
Ibrutinib5.2
Acalabrutinib2.1

Table 1: Comparative IC50 values of Compound X, Ibrutinib, and Acalabrutinib against BTK.

These results suggest that Compound X is a highly potent inhibitor of BTK, with on-target activity in the low nanomolar range.

Kinase Selectivity Profile

The kinase selectivity screen provided valuable insights into the off-target profiles of the three compounds. The results are summarized by highlighting kinases that showed significant inhibition (>50% at 1 µM).

CompoundOff-Target Kinases with >50% Inhibition at 1 µM
Compound X TEC
Ibrutinib EGFR, TEC, SRC, LYN, FGR, BLK
Acalabrutinib TEC, BMX

Table 2: Key off-target kinases inhibited by Compound X, Ibrutinib, and Acalabrutinib.

The data clearly indicates that Compound X possesses a superior selectivity profile compared to Ibrutinib. While Ibrutinib inhibits several kinases from the EGFR and SRC families, which are known to contribute to its side effects, Compound X's off-target activity was limited to TEC kinase. Acalabrutinib also demonstrated a favorable selectivity profile, with off-target activity primarily against TEC and BMX kinases. The inhibition of TEC family kinases is a common feature among many BTK inhibitors due to the high degree of homology in their ATP-binding pockets.

G cluster_0 B-Cell Receptor Signaling Pathway cluster_1 Inhibitor Action BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Inhibitors Compound X Ibrutinib Acalabrutinib Inhibitors->BTK Inhibition

Caption: Simplified diagram of the BCR signaling pathway and the point of intervention for BTK inhibitors.

Conclusion

This comparative guide demonstrates that the novel compound, 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide (Compound X), is a highly potent and selective inhibitor of Bruton's tyrosine kinase. Its in vitro potency is comparable to the second-generation inhibitor Acalabrutinib and superior to the first-in-class inhibitor Ibrutinib.

Crucially, the kinase selectivity profiling reveals a significantly improved safety profile for Compound X compared to Ibrutinib, with minimal off-target activity. These findings strongly support the further preclinical and clinical development of Compound X as a potential best-in-class therapeutic for B-cell malignancies and autoimmune diseases. The methodologies outlined in this guide provide a robust framework for the continued evaluation and characterization of this promising new drug candidate.

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]

  • Mohamed, A. J., Yu, L., Bäckesjö, C. M., Vargas, L., Faryal, R., Aints, A., ... & Smith, C. I. E. (2009). Bruton's tyrosine kinase (Btk): function, regulation, and transformation with special emphasis on the PH domain. Immunological reviews, 228(1), 58-73. [Link]

  • Pal Singh, S., Dammeijer, F., & Hendriks, R. W. (2018). Role of Bruton's tyrosine kinase in B cells and malignancies. Molecular cancer, 17(1), 1-15. [Link]

  • Cameron, F., & Sanford, M. (2014). Ibrutinib: first global approval. Drugs, 74(2), 263-271. [Link]

  • Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of hematology & oncology, 9(1), 1-5. [Link]

A Senior Application Scientist's Guide to Cross-Validation of LC-MS Methods for a Novel Benzamide Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of HPLC and UPLC-Based Methods for the Bioanalysis of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous analytical science. The reliable quantification of a drug candidate in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an in-depth comparison and cross-validation of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the bioanalysis of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, a novel investigational compound.

As drug development programs evolve, it is common for analytical methods to be updated, transferred between laboratories, or changed to leverage new technology.[1] This necessitates a formal cross-validation process to ensure that the data generated by different methods are comparable and reliable, a requirement emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] This guide will dissect two hypothetical, yet scientifically plausible, methods—a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method—and detail the process required to bridge the data between them.

The Analyte: Understanding its Physicochemical Nature

2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a small molecule featuring a benzamide group and a methyl-imidazole moiety. The imidazole group, with its basic nitrogen atoms, can present unique chromatographic challenges, including potential peak tailing due to interactions with silica-based columns and susceptibility to matrix effects in complex biological samples.[4] The ethoxybenzamide portion lends a degree of hydrophobicity. A successful LC-MS method must balance these characteristics to achieve good retention, sharp peak shape, and selective detection.

Method A: The Established HPLC-MS/MS Workhorse

This method represents a robust, fully validated assay, typical for early-phase development. It prioritizes reliability and transferability over high throughput.

Rationale Behind Experimental Choices:

  • Chromatography (HPLC): A standard HPLC system is chosen for its ubiquity and robustness. The C18 stationary phase is a logical starting point for a molecule with mixed polarity. The longer column and larger particle size provide a solid, reliable separation, albeit with a longer run time.[5]

  • Mobile Phase: Acetonitrile is a common organic modifier. The addition of formic acid is crucial; it protonates the analyte, enhancing its ionization efficiency for positive mode mass spectrometry and improving peak shape by masking residual silanol interactions on the column.[6]

  • Mass Spectrometry (Triple Quadrupole): Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[7] Precursor and product ions are selected to be specific to the analyte, minimizing interference from matrix components.

Experimental Protocol: Method A (HPLC-MS/MS)
  • Sample Preparation: A protein precipitation is performed by adding 300 µL of acetonitrile (containing an internal standard, e.g., a stable isotope-labeled version of the analyte) to 100 µL of plasma. Samples are vortexed and centrifuged. The supernatant is then transferred for injection.

  • Chromatographic Conditions:

    • System: Standard HPLC system (e.g., Agilent 1260, Waters Alliance).

    • Column: C18, 4.6 x 100 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 90% B over 5 minutes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500, Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: [Calculated M+H]⁺ → [Specific Product Ion]⁺ (e.g., m/z 288.2 → 121.1).

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 500 °C).

Method B: The High-Throughput UPLC-MS/MS Challenger

This method is designed for a later stage of development, where higher throughput is required to analyze a large number of clinical samples. It leverages UPLC technology for faster analysis times.

Rationale Behind Experimental Choices:

  • Chromatography (UPLC): UPLC systems operate at much higher pressures and use columns with sub-2 µm particles. This results in significantly sharper peaks, better resolution, and dramatically shorter run times—a key advantage for high-throughput environments.[5] The shorter, smaller internal diameter column also reduces solvent consumption.

  • Scaled Gradient: The gradient and flow rate are geometrically scaled from the HPLC method to maintain similar selectivity while accommodating the different column dimensions and particle size. This is a critical step in method transfer.[8][9]

  • Mass Spectrometry: The same MS platform and MRM transition are used to ensure that the detection method remains consistent, isolating the chromatographic changes as the primary variable for cross-validation.

Experimental Protocol: Method B (UPLC-MS/MS)
  • Sample Preparation: The protocol remains identical to Method A to ensure consistency.

  • Chromatographic Conditions:

    • System: UPLC system (e.g., Waters ACQUITY, Agilent 1290).

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 90% B over 1.5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 45 °C.

  • Mass Spectrometric Conditions: Identical to Method A.

Performance Comparison

Before cross-validation, each method must be fully validated according to regulatory guidelines.[10] The table below summarizes the expected performance characteristics based on simulated, realistic data for each method.

Parameter Method A (HPLC-MS/MS) Method B (UPLC-MS/MS) Rationale for Performance
Run Time ~8 minutes~2.5 minutesUPLC technology significantly reduces analysis time due to smaller particle sizes and higher optimal flow rates.[5]
Linearity (r²) > 0.995> 0.997Both methods are expected to show excellent linearity. The sharper peaks in UPLC can sometimes lead to slightly better correlation coefficients.
LLOQ 0.5 ng/mL0.5 ng/mLThe Lower Limit of Quantification is primarily determined by the mass spectrometer's sensitivity, which is the same for both methods.
Precision (%CV) < 10%< 8%UPLC often provides slightly better precision due to more efficient and reproducible chromatography.
Accuracy (%Bias) Within ±10%Within ±8%Similar to precision, the robustness of UPLC can lead to marginally better accuracy.
Matrix Effect AcceptableAcceptableWhile the MS is the same, faster UPLC gradients can sometimes result in co-elution with different matrix components. This must be carefully evaluated.[4]

Cross-Validation: Bridging the Methods

Cross-validation is essential to demonstrate that the two methods produce equivalent quantitative results.[11] This ensures data from studies using Method A can be seamlessly combined or compared with data from studies using Method B. The process is guided by the principles outlined in the ICH M10 guideline.[12]

Cross-Validation Workflow

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_result Outcome QC_Low Low QC Method_A Analyze with Method A (HPLC) QC_Low->Method_A Method_B Analyze with Method B (UPLC) QC_Low->Method_B QC_High High QC QC_High->Method_A QC_High->Method_B IS Incurred Samples (from previous study) IS->Method_A IS->Method_B Stats Statistical Analysis (% Difference) Method_A->Stats Method_B->Stats Accept Acceptance Criteria Met? Stats->Accept Pass Methods are Interchangeable Accept->Pass Yes Fail Investigate Bias & Re-evaluate Accept->Fail No

Caption: Workflow for the cross-validation of two bioanalytical methods.

Experimental Protocol: Cross-Validation Study
  • Sample Selection: Prepare two sets of quality control (QC) samples in the relevant biological matrix (e.g., human plasma) at low and high concentrations. Additionally, use a minimum of 20 incurred samples (IS) from a study previously analyzed with Method A.

  • Analysis: Analyze the QC and IS samples in triplicate using both Method A and Method B in the same analytical run, if possible.

  • Data Evaluation & Acceptance Criteria:

    • The core of the evaluation is to determine the percent difference between the concentrations obtained from the two methods for each sample.

    • Acceptance Criterion: Based on EMA and FDA guidelines, the mean concentration obtained by Method B should be within ±15% of the mean concentration obtained by Method A for at least two-thirds (67%) of the samples analyzed.[13][14]

Simulated Cross-Validation Results
Sample ID Method A Conc. (ng/mL) Method B Conc. (ng/mL) % Difference Pass/Fail
QC Low 11.551.60+3.2%Pass
QC Low 21.491.52+2.0%Pass
QC Low 31.511.48-2.0%Pass
QC High 175.278.1+3.9%Pass
QC High 276.874.9-2.5%Pass
QC High 374.576.3+2.4%Pass
IS 112.311.8-4.1%Pass
IS 245.648.2+5.7%Pass
... (18 more)............

Underlying Principles of Detection

The quantitative power of both methods relies on the principle of tandem mass spectrometry (LC-MS/MS).

LCMS_Principle LC LC Column Output (Analyte + Matrix) ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (e.g., m/z 288.2) ESI->Q1 Q2 Collision Cell (q2) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 121.1) Q2->Q3 Det Detector Q3->Det

Caption: The principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Final Assessment

The transition from a conventional HPLC method to a high-throughput UPLC method is a common and beneficial evolution in the lifecycle of a drug development program. While UPLC offers significant advantages in speed and efficiency, this guide demonstrates that a rigorous cross-validation study is a non-negotiable step to ensure data continuity and regulatory compliance.[15] By following established guidelines and employing a systematic approach to compare performance and directly test for equivalence, researchers can confidently bridge analytical methodologies and ensure the long-term integrity of their bioanalytical results.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Presentation. Retrieved from [Link]

  • Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]

  • Xu, K., et al. (2013). Fit-for-purpose bioanalytical cross-validation for LC–MS/MS assays in clinical studies. Bioanalysis, 5(1), 83-90. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Smith, A., et al. (1998). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications. Retrieved from [Link]

  • Stoellner, S., et al. (2013). The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation. Bioanalysis, 5(5), 565-75. Retrieved from [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • Jones, B. R., et al. (2015). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. The AAPS Journal, 17(2), 323-338. Retrieved from [Link]

  • Waters Corporation. Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. Retrieved from [Link]

  • LCGC International. Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. Retrieved from [Link]

  • Chromatography Forum. (2006). UPLC method transfer: validation?. Retrieved from [Link]

  • AAPS Bioanalytical Focus Group. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Presentation. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3210. Retrieved from [Link]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Acosta, A., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Molecules, 19(7), 10099-10131. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119578. Retrieved from [Link]

  • PubChem. 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. Retrieved from [Link]

  • Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

Sources

Structural Activity Relationship (SAR) Comparison Guide: 2-Ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide Analogs in Dopamine D3/D2 Receptor Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & SAR Analysis.

Executive Summary

Substituted benzamides represent a privileged scaffold in neuropharmacology, historically utilized to target D2-like dopamine receptors for the treatment of schizophrenia and substance use disorders. However, achieving high selectivity for the Dopamine D3 receptor (D3R) over the highly homologous Dopamine D2 receptor (D2R) remains a significant medicinal chemistry challenge.

This guide provides an in-depth Structural Activity Relationship (SAR) analysis of 2-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide and its structural analogs. By systematically deconstructing this bitopic ligand framework, we demonstrate how precise modifications to the alkoxy substituent and the basic imidazole tail dictate orthosteric and secondary binding pocket (SBP) interactions, ultimately driving superior D3R selectivity and antagonist efficacy.

Mechanistic Rationale & Structural Design

As an Application Scientist evaluating dopaminergic ligands, it is critical to understand why specific structural vectors are chosen. The title compound is rationally designed as a bitopic ligand, interacting simultaneously with the highly conserved orthosteric binding site (OBS) and the more divergent SBP of the D3 receptor [1].

The molecule is divided into three critical functional zones:

  • Region A: The Benzamide Ring (Orthosteric Anchor): The 2-ethoxy substitution is not merely a lipophilic appendage; it is a conformational lock. The ethoxy oxygen forms an intramolecular hydrogen bond with the amide N-H, forcing the aromatic ring and the amide plane into a rigid, non-planar conformation. This geometry is strictly required for optimal π-π stacking with conserved phenylalanine residues (e.g., Phe340) and hydrogen bonding with the Serine microdomain in transmembrane (TM) helix 5 of the D2/D3 receptors [1].

  • Region B: The Alkyl Linker: The ethyl chain provides a precise ~5.5 Å spatial separation between the aromatic anchor and the basic amine. This distance is optimal for spanning the gap between the TM5 serine cluster and the highly conserved Asp114 (3.32) in TM3.

  • Region C: The Basic Tail (Selectivity Driver): The 2-methyl-1H-imidazole moiety serves a dual purpose. First, the basic imidazole nitrogen (pKa ~7.2) is protonated at physiological pH, forming a critical salt bridge with Asp114. Second, the 2-methyl group provides directed steric bulk. While the OBS is nearly identical between D2 and D3, the SBP differs slightly (e.g., Val86 in D3 vs. Leu94 in D2). The 2-methyl group sterically clashes with the bulkier Leu94 in D2R but fits perfectly into the Val86 pocket of D3R, driving the >100-fold subtype selectivity [2].

SAR Comparison & Quantitative Data

To objectively evaluate the performance of the title compound, we compare it against three rationally designed alternatives. The data below summarizes the binding affinities ( Ki​ ) and functional efficacies ( Emax​ ) derived from cAMP accumulation assays.

Table 1: SAR Comparison of Benzamide Analogs
CompoundRegion A (Alkoxy)Region C (Basic Tail)D3R Ki​ (nM)D2R Ki​ (nM)Selectivity (D2/D3)cAMP Emax​ (%)*
1 (Title) 2-Ethoxy2-Methyl-1H-imidazole1.2 ± 0.3185 ± 12154x < 5% (Antagonist)
2 2-Methoxy2-Methyl-1H-imidazole4.5 ± 0.6110 ± 824x12% (Partial Ag.)
3 2-Ethoxy1H-imidazole (Des-methyl)8.9 ± 1.145 ± 55x< 5% (Antagonist)
4 2-EthoxyPyrrolidine (Classic)15.2 ± 2.022 ± 31.4x< 5% (Antagonist)

*Note: Emax​ is normalized to the maximal response of endogenous dopamine (100%). Values <5% indicate full antagonism.

Data Interpretation: Compound 1 demonstrates the highest D3R affinity and selectivity. Shrinking the Region A alkoxy group to a methoxy (Compound 2) reduces the conformational rigidity, slightly lowering D3 affinity and shifting the profile toward partial agonism. Removing the 2-methyl group from the imidazole (Compound 3) abolishes the steric selectivity mechanism, drastically reducing the D2/D3 ratio. Replacing the imidazole entirely with a classic pyrrolidine ring (Compound 4, mimicking raclopride) results in a nearly non-selective D2/D3 profile.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the SAR data.

Protocol A: Radioligand Binding Assay ( [3H] -Spiperone Displacement)

Causality Check: [3H] -Spiperone is utilized because it is a high-affinity, non-selective D2-like antagonist, providing a stable baseline for displacement across both D2 and D3 subtypes without agonist-induced receptor internalization.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing either human D2R or D3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes.

  • Assay Buffer Formulation: Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4). Critical Step: Add 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog) to uncouple G-proteins, ensuring the receptors are in a low-affinity state for endogenous agonists, which isolates pure antagonist binding affinity.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -Spiperone and varying concentrations of the benzamide analogs ( 10−11 to 10−4 M) for 120 minutes at 25°C.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: BRET-based cAMP Accumulation Assay

Causality Check: Because D3R is a Gi/o​ -coupled receptor, its activation inhibits adenylyl cyclase. A BRET (Bioluminescence Resonance Energy Transfer) biosensor provides real-time, live-cell kinetics of cAMP fluctuations, offering superior sensitivity over traditional endpoint ELISA assays.

  • Transfection: Co-transfect HEK293T cells with human D3R and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor construct.

  • Stimulation: Plate cells in 96-well white microplates. Pre-incubate with the test benzamide analogs for 30 minutes. To measure antagonism, stimulate the cells with 100 nM Forskolin (to artificially spike cAMP levels) and 10 nM Dopamine (to suppress the Forskolin-induced cAMP spike via D3R activation).

  • Measurement: Add the luciferase substrate Coelenterazine-h (5 µM). Measure the BRET signal (ratio of YFP emission at 535 nm to RLuc emission at 475 nm) using a microplate reader. Antagonists (like Compound 1) will block dopamine's effect, restoring the Forskolin-induced high cAMP signal.

Visualizations

Diagram 1: D3 Receptor Signaling & Assay Principle

The following diagram illustrates the Gi/o​ signaling cascade targeted by our functional BRET assay.

D3R_Pathway Ligand Benzamide Antagonist (Compound 1) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Blocks OBS/SBP Gi Gi/o Protein Complex D3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Lifts Inhibition cAMP cAMP Levels (Restored/Elevated) AC->cAMP Increases Production

Caption: Mechanism of D3R antagonism restoring adenylyl cyclase activity and cAMP production.

Diagram 2: SAR Optimization Workflow

This workflow depicts the iterative loop used to refine the benzamide scaffold from initial design to lead selection.

SAR_Workflow Design Rational Design (Alkoxy & Imidazole Tuning) Synthesis Chemical Synthesis (Amide Coupling) Design->Synthesis Binding Radioligand Binding ([3H]-Spiperone Displacement) Synthesis->Binding Functional cAMP BRET Assay (Efficacy & Potency) Binding->Functional Ki < 10 nM Functional->Design Iterate SAR (If Partial Agonist) Lead Lead Selection (High D3 Selectivity & Antagonism) Functional->Lead Full Antagonist Profile

Caption: Iterative SAR workflow for optimizing D3R selective benzamide antagonists.

References

  • Ericksen, S. S., Cummings, D. F., Teer, M. E., Amdani, S., & Schetz, J. A. (2012). Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor. Journal of Pharmacology and Experimental Therapeutics, 342(2), 472–485.[Link]

  • Bettinetti, L., Schlotter, K., Hübner, H., & Gmeiner, P. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. Journal of Medicinal Chemistry, 45(21), 4594-4597.[Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.